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Foundational

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Assignments for Methyl 4-methoxy-3-methylbenzofuran-2-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry for the unambiguous structural elucidation of o...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry for the unambiguous structural elucidation of organic molecules. This technical guide provides an in-depth analysis and theoretical assignment of the ¹H and ¹³C NMR spectra for methyl 4-methoxy-3-methylbenzofuran-2-carboxylate, a substituted benzofuran. Benzofurans are a critical class of heterocyclic compounds found in many natural products and pharmaceuticals, making their precise characterization essential for research and development.[1] This document offers a detailed examination of the expected chemical shifts, multiplicities, and coupling constants, grounded in fundamental NMR principles and supported by empirical data from analogous structures. We will explore the influence of various substituents—methoxy, methyl, and methyl carboxylate groups—on the chemical environment of the core benzofuran scaffold. This guide is designed to serve as a practical reference for scientists engaged in the synthesis, isolation, or analysis of substituted benzofurans.

Introduction: The Benzofuran Scaffold and the Role of NMR

The molecule at the center of this guide, methyl 4-methoxy-3-methylbenzofuran-2-carboxylate, possesses a benzofuran core. This heterocyclic system, consisting of a fused benzene and furan ring, is a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities. The specific substitution pattern on this molecule—a methoxy group at position 4, a methyl group at position 3, and a methyl carboxylate at position 2—creates a unique electronic and steric environment.

Accurate structural confirmation is the bedrock of chemical and pharmaceutical research. NMR spectroscopy provides unparalleled insight into molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C. By analyzing the chemical shifts (δ), spin-spin coupling (J-coupling), and integration of NMR signals, one can map the precise connectivity and chemical environment of atoms within a molecule. For a multi-substituted system like methyl 4-methoxy-3-methylbenzofuran-2-carboxylate, a combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is often required for a complete and validated assignment. This guide will predict the ¹H and ¹³C spectra and explain how multi-dimensional techniques form a self-validating system for confirming these assignments.

Predicted ¹H NMR Spectral Assignments

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the proximity of neighboring protons. For methyl 4-methoxy-3-methylbenzofuran-2-carboxylate, we anticipate five unique proton signals.

Aromatic Protons (H-5, H-6, and H-7)

The three protons on the benzene ring form a coupled three-spin system. Their chemical shifts are influenced by the electron-donating methoxy group at C-4.

  • H-5: This proton is ortho to the strongly electron-donating methoxy group. It experiences significant shielding via the resonance effect. It is coupled only to H-6, and its signal is expected to appear as a doublet. Predicted chemical shift: δ 6.80 - 6.95 ppm .

  • H-7: This proton is para to the methoxy group and also experiences shielding, though typically less than the ortho position. It is coupled only to H-6 and will appear as a doublet. Predicted chemical shift: δ 6.90 - 7.05 ppm .

  • H-6: This proton is meta to the methoxy group and is least affected by its electron-donating nature. It is coupled to both H-5 and H-7. Assuming the coupling constants are different (J₅,₆ ≠ J₆,₇), this signal will appear as a doublet of doublets. It is expected to be the most downfield of the aromatic protons. Predicted chemical shift: δ 7.20 - 7.35 ppm .

The coupling constants for aromatic protons in such systems are typically: ³J (ortho) = 7-9 Hz.[2] Long-range coupling over five bonds between protons on a benzofuran ring system can sometimes be observed.[3]

Methoxy and Methyl Ester Protons (4-OCH₃ and 2-COOCH₃)

The molecule contains two distinct methoxy-type groups, which will both appear as sharp singlets, each integrating to three protons.

  • 4-OCH₃ (Aromatic Methoxy Protons): Protons of a methoxy group attached to an aromatic ring typically resonate in the range of δ 3.80 - 4.00 ppm .[4][5]

  • 2-COOCH₃ (Methyl Ester Protons): The protons of a methyl ester are also deshielded by the adjacent oxygen and typically appear in a similar region, around δ 3.70 - 3.95 ppm .[6][7][8]

Due to the potential overlap of these two singlets, their unambiguous assignment requires a 2D NMR experiment like HMBC (Heteronuclear Multiple Bond Correlation), which would show a correlation from the ester methyl protons to the carbonyl carbon (C-2), a topic discussed in Section 4.

Furan Ring Methyl Protons (3-CH₃)

The methyl group at the C-3 position of the furan ring is attached to an sp²-hybridized carbon.

  • 3-CH₃ Protons: This group will appear as a singlet integrating to three protons. Its chemical shift is expected in the region of δ 2.20 - 2.50 ppm .[9][10]

¹H NMR Assignment Visualization

G cluster_mol cluster_shifts Predicted ¹H Chemical Shifts (ppm) mol H5 H-5: δ 6.80-6.95 (d) H6 H-6: δ 7.20-7.35 (dd) H7 H-7: δ 6.90-7.05 (d) OCH3_4 4-OCH₃: δ 3.80-4.00 (s) COOCH3 2-COOCH₃: δ 3.70-3.95 (s) CH3_3 3-CH₃: δ 2.20-2.50 (s) p_H5->H5 p_H6->H6 p_H7->H7 p_OCH3_4->OCH3_4 p_COOCH3->COOCH3 p_CH3_3->CH3_3

Caption: Predicted ¹H NMR assignments for methyl 4-methoxy-3-methylbenzofuran-2-carboxylate.

Predicted ¹³C NMR Spectral Assignments

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. With the aid of a DEPT (Distortionless Enhancement by Polarization Transfer) experiment, signals for CH₃, CH₂, CH, and quaternary (C) carbons can be distinguished. We predict a total of 12 distinct carbon signals.

  • C=O (Ester Carbonyl): This carbon is the most deshielded and will appear furthest downfield. Predicted chemical shift: δ 162.0 - 165.0 ppm .[11]

  • C-7a: A quaternary carbon at the fusion of the two rings. It is adjacent to the furan oxygen, leading to a downfield shift. Predicted chemical shift: δ 154.0 - 156.0 ppm .

  • C-4: A quaternary carbon bonded to the electronegative oxygen of the methoxy group, causing a significant downfield shift. Predicted chemical shift: δ 148.0 - 150.0 ppm .

  • C-2: A quaternary carbon attached to the electron-withdrawing carboxylate group. Predicted chemical shift: δ 144.0 - 147.0 ppm .

  • C-3a: The second quaternary carbon at the ring fusion. Predicted chemical shift: δ 128.0 - 131.0 ppm .

  • Aromatic CH Carbons (C-5, C-6, C-7):

    • C-6: Being meta to the OCH₃ group, it is the least shielded of the aromatic CH carbons. Predicted chemical shift: δ 123.0 - 126.0 ppm .

    • C-5: Shielded by the ortho methoxy group. Predicted chemical shift: δ 114.0 - 116.0 ppm .

    • C-7: Shielded by the para methoxy group. Predicted chemical shift: δ 108.0 - 111.0 ppm .

  • C-3: A quaternary carbon attached to the furan oxygen and substituted with a methyl group. Predicted chemical shift: δ 112.0 - 115.0 ppm .

  • Methyl and Methoxy Carbons:

    • 4-OCH₃: The carbon of an aromatic methoxy group typically appears around δ 55.0 - 57.0 ppm .[4][12]

    • 2-COOCH₃: The carbon of a methyl ester is generally found slightly upfield from an aromatic methoxy carbon. Predicted chemical shift: δ 51.0 - 53.0 ppm .[13]

    • 3-CH₃: This alkyl carbon will be the most shielded carbon in the molecule, appearing furthest upfield. Predicted chemical shift: δ 9.0 - 12.0 ppm .[10]

¹³C NMR Assignment Visualization

G cluster_mol cluster_shifts Predicted ¹³C Chemical Shifts (ppm) mol C_CO C=O: δ 162-165 C_7a C-7a: δ 154-156 C_4 C-4: δ 148-150 C_2 C-2: δ 144-147 C_3a C-3a: δ 128-131 C_6 C-6: δ 123-126 C_5 C-5: δ 114-116 C_3 C-3: δ 112-115 C_7 C-7: δ 108-111 OCH3_C4 4-OCH₃: δ 55-57 COOCH3_C 2-COOCH₃: δ 51-53 CH3_C3 3-CH₃: δ 9-12 p_CO->C_CO p_C7a->C_7a p_C4->C_4 p_C2->C_2 p_C3a->C_3a p_C6->C_6 p_C5->C_5 p_C3->C_3 p_C7->C_7 p_OCH3_C4->OCH3_C4 p_COOCH3_C->COOCH3_C p_CH3_C3->CH3_C3

Caption: Predicted ¹³C NMR assignments for methyl 4-methoxy-3-methylbenzofuran-2-carboxylate.

Summary of Assignments and Self-Validating Protocols

The predicted assignments are summarized in the table below. In a laboratory setting, these assignments would be confirmed using a suite of 2D NMR experiments, which form a self-validating workflow.

Table 1: Summary of Predicted ¹H and ¹³C NMR Chemical Shifts

Position/Group Atom Type Predicted ¹H Shift (δ ppm) Multiplicity Predicted ¹³C Shift (δ ppm)
Carbonyl C=O - - 162.0 - 165.0
C-2 C - - 144.0 - 147.0
C-3 C - - 112.0 - 115.0
3-CH₃ CH₃ 2.20 - 2.50 s (3H) 9.0 - 12.0
C-3a C - - 128.0 - 131.0
C-4 C - - 148.0 - 150.0
4-OCH₃ OCH₃ 3.80 - 4.00 s (3H) 55.0 - 57.0
C-5 CH 6.80 - 6.95 d 114.0 - 116.0
C-6 CH 7.20 - 7.35 dd 123.0 - 126.0
C-7 CH 6.90 - 7.05 d 108.0 - 111.0
C-7a C - - 154.0 - 156.0

| 2-COOCH₃ | OCH₃ | 3.70 - 3.95 | s (3H) | 51.0 - 53.0 |

Experimental Protocol for Spectral Acquisition and Validation
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of methyl 4-methoxy-3-methylbenzofuran-2-carboxylate.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ 0.00).

    • Transfer the solution to a 5 mm NMR tube.

  • 1D NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum (e.g., on a 400 MHz spectrometer).[14]

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire a DEPT-135 spectrum to differentiate CH/CH₃ (positive signals) from CH₂ (negative signals) carbons.

  • 2D NMR for Structural Validation:

    • gCOSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. A cross-peak between the signals for H-5 and H-6, and between H-6 and H-7, would definitively confirm their connectivity in the aromatic spin system.

    • gHSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would be used to unambiguously assign the carbon signals for C-5, C-6, C-7, and the three methyl/methoxy groups by linking them to their attached, pre-assigned protons.

    • gHMBC (Heteronuclear Multiple Bond Coherence): This is the key experiment for mapping the full carbon skeleton by identifying 2- and 3-bond correlations between protons and carbons.[14] Key expected correlations that validate the structure include:

      • From 3-CH₃ protons to C-2, C-3, and C-3a .

      • From 4-OCH₃ protons to C-4 .

      • From 2-COOCH₃ protons to the carbonyl carbon (C=O) and C-2 . This correlation is essential for distinguishing the ester methoxy group from the aromatic methoxy group.

      • From aromatic proton H-5 to carbons C-4, C-7, and C-3a .

This systematic approach, from 1D acquisition to 2D correlation, provides a robust and self-validating method for the complete and confident assignment of the NMR spectra.

Conclusion

This guide provides a detailed, theory-driven prediction of the ¹H and ¹³C NMR spectra of methyl 4-methoxy-3-methylbenzofuran-2-carboxylate. By understanding the electronic effects of the substituents on the benzofuran core, we can logically deduce the chemical shifts and coupling patterns for each nucleus. The outlined experimental workflow, incorporating 1D and 2D NMR techniques, represents a standard, field-proven methodology for the structural elucidation of complex organic molecules. This comprehensive analysis serves as a valuable resource for chemists and pharmaceutical scientists, enabling them to interpret spectral data with greater confidence and accuracy.

References

  • ResearchGate. Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the Methoxy Groups. Available at: [Link]

  • SciELO. Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Available at: [Link]

  • Wiley-VCH. Supporting Information for a scientific publication. Available at: [Link]

  • Chemistry LibreTexts. 12.2: NMR Spectra - an introduction and overview. Available at: [Link]

  • Royal Society of Chemistry. Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information. Available at: [Link]

  • Canadian Science Publishing. THE CHEMICAL SHIFT OF AROMATIC ALKOXY GROUPS. Available at: [Link]

  • ACD/Labs. Methoxy groups just stick out. Available at: [Link]

  • PMC. Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. Available at: [Link]

  • ResearchGate. The 'one-pot' preparation of substituted benzofurans. Available at: [Link]

  • SciSpace. Application of 1 H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. Available at: [Link]

  • AOCS. Saturated Fatty Acids and Methyl Esters. Available at: [Link]

  • ResearchGate. Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region of compounds 6a and 6b. Available at: [Link]

  • University of Calgary. Esters. Available at: [Link]

  • Iowa State University. NMR Coupling Constants. Available at: [Link]

  • PMC. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Available at: [Link]

  • ResearchGate. 1 H NMR spectra of pure methyl ester (a) and methyl ester using rapeseed oil catalyzed by triethylamine (b). Available at: [Link]

  • Sci-Hub. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Available at: [Link]

  • ResearchGate. 1 H-1 H coupling constants of the dihydroxy γ-lactam ring observed in 3. Available at: [Link]

  • University of Colorado Boulder. Spin-spin splitting and coupling - Coupling in 1H NMR. Available at: [Link]

  • University of California, Los Angeles. Chem 117 Reference Spectra Spring 2011. Available at: [Link]

  • Modgraph. Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Available at: [Link]

  • University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • ResearchGate. 1HNMR spectrum of 1-(1-benzofuran-2-yl)-2-bromoethanone 2(a) supplementary material. Available at: [Link]

  • Acta Poloniae Pharmaceutica. synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information for a scientific publication. Available at: [Link]

  • Google Patents. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates.
  • PubChem. (4-methoxyphenyl)-(3-methylbenzofuran-2-yl)methanone oxime. Available at: [Link]

  • RSC Publishing. Long-range coupling in the proton nuclear magnetic resonance spectra of some benzothiophen and benzofuran analogues. Available at: [Link]

  • PubMed. A library synthesis of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives as anti-tumor agents. Available at: [Link]

  • ACD/Labs. 1 H– 1 H Coupling in Proton NMR. Available at: [Link]

  • J&K Scientific. 4-Methoxy-3-methylbenzofuran-2-carboxylic acid. Available at: [Link]

  • HETEROCYCLES. NEW SYNTHESIS OF ABEXINOSTAT. Available at: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]

  • PMC. Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. Available at: [Link]

  • European Journal of Organic Chemistry. Recent Developments in C−H functionalisation of Benzofurans and Benzothiophenes. Available at: [Link]

  • IJSDR. Study of Benzofuran Derivatives and their Biological Significance. Available at: [Link]

Sources

Exploratory

Mechanism of Benzofuran Ring Formation in Methyl 4-Methoxy-3-Methylbenzofuran-2-Carboxylate: A Rap-Stoermer Synthesis Guide

Executive Summary Benzofuran derivatives are privileged scaffolds in medicinal chemistry, frequently appearing as core structures in kinase inhibitors, such as Fibroblast Growth Factor Receptor (FGFR) inhibitors[1]. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzofuran derivatives are privileged scaffolds in medicinal chemistry, frequently appearing as core structures in kinase inhibitors, such as Fibroblast Growth Factor Receptor (FGFR) inhibitors[1]. The synthesis of methyl 4-methoxy-3-methylbenzofuran-2-carboxylate represents a critical pathway in the [2]. This technical guide dissects the mechanistic sequence of its formation via the Rap-Stoermer reaction, providing researchers with a causally grounded, self-validating protocol for high-yield synthesis[3].

Retrosynthetic Strategy and Precursor Selection

The target molecule features a fully substituted furan ring fused to a methoxy-substituted benzene ring.

  • Target: Methyl 4-methoxy-3-methylbenzofuran-2-carboxylate.

  • Precursors: 1-(2-hydroxy-6-methoxyphenyl)ethan-1-one (also known as 2-hydroxy-6-methoxyacetophenone) and methyl bromoacetate[1].

  • Strategic Rationale: The is selected because it allows for a one-pot cascade of nucleophilic substitution, intramolecular aldol-type condensation, and dehydration, effectively bypassing the need for complex transition-metal catalysts[4].

The Rap-Stoermer Mechanism: Step-by-Step Causality

The formation of the benzofuran ring is not a single concerted step, but a kinetically driven cascade. Understanding the causality of each step is essential for troubleshooting and yield optimization.

Step 1: Phenoxide Generation and SN​2 Alkylation

The reaction initiates with the deprotonation of the phenolic hydroxyl group of 1-(2-hydroxy-6-methoxyphenyl)ethan-1-one by a mild base. The resulting phenoxide acts as a nucleophile, attacking the electrophilic α -carbon of methyl bromoacetate.

  • Causality: Potassium carbonate ( K2​CO3​ ) is chosen because its basicity ( pKa​ of conjugate acid ~10.3) is perfectly tuned to deprotonate the phenol ( pKa​ ~10) without hydrolyzing the methyl ester[5]. Stronger bases like NaH would lead to unwanted ester saponification or side reactions.

Step 2: Enolate Generation via Active Methylene Deprotonation

The intermediate, methyl 2-(2-acetyl-3-methoxyphenoxy)acetate, contains an active methylene group flanked by the ether oxygen and the ester carbonyl. The base deprotonates this methylene to form a resonance-stabilized carbanion/enolate.

  • Causality: The electron-withdrawing nature of the ester group significantly lowers the pKa​ of these α -protons, making them more acidic than the methyl protons of the adjacent acetyl group. This thermodynamic difference strictly directs the regioselectivity of the subsequent cyclization.

Step 3: Intramolecular Aldol-Type Cyclization (Dieckmann-like)

The generated carbanion undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the ortho-acetyl group. This forms a 5-membered heterocyclic ring containing a tertiary alkoxide.

  • Causality: The proximity effect (entropy) heavily favors this 5-exo-trig cyclization over any intermolecular side reactions, provided the solution is kept at an appropriate concentration (typically 0.5 M).

Step 4: E1cB Dehydration and Aromatization

The alkoxide is protonated to form a tertiary alcohol. Under the basic reflux conditions, this intermediate undergoes an E1cB (Elimination Unimolecular conjugate Base) dehydration. The loss of water generates a double bond between C2 and C3.

  • Causality: The driving force for this final, irreversible step is the massive thermodynamic stabilization gained through the aromatization of the newly formed benzofuran system.

Figure 1: Step-by-step Rap-Stoermer mechanism for benzofuran ring formation.

Experimental Methodology: A Self-Validating Protocol

To ensure reproducibility, the following protocol integrates self-validating checkpoints to confirm the reaction is proceeding as intended[1].

Materials:

  • 1-(2-hydroxy-6-methoxyphenyl)ethan-1-one (1.0 equiv, e.g., 30.1 mmol)

  • Methyl bromoacetate (1.2 equiv, 36.1 mmol)

  • Anhydrous Potassium Carbonate ( K2​CO3​ , 2.5 equiv, 75.2 mmol)

  • Anhydrous Acetonitrile (MeCN, 0.5 M relative to substrate)

Step-by-Step Workflow:

  • Preparation & Activation: Suspend 1-(2-hydroxy-6-methoxyphenyl)ethan-1-one and K2​CO3​ in anhydrous MeCN. Stir at room temperature for 15 minutes.

    • Validation Check: The solution will undergo a distinct color change (often deepening to a yellow/orange hue), confirming the formation of the highly conjugated phenoxide ion.

  • Alkylation & Cyclization: Add methyl bromoacetate dropwise to the stirring mixture. Elevate the temperature to reflux (~82 °C).

    • Validation Check: Monitor via TLC (Hexanes/EtOAc 4:1). The disappearance of the starting material and the transient appearance of the O-alkylated intermediate before the final product spot confirms the cascade is progressing sequentially.

  • Dehydration Drive: Maintain reflux for 4–6 hours. The thermal energy is critical to drive the final E1cB dehydration step.

  • Quenching & Extraction: Cool the mixture to room temperature and quench by pouring into ice-cold water. Extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to yield methyl 4-methoxy-3-methylbenzofuran-2-carboxylate as a crystalline solid.

Figure 2: Standardized self-validating workflow for benzofuran synthesis.

Quantitative Data: Reaction Condition Optimization

The choice of solvent and base dictates the kinetic efficiency of the Rap-Stoermer cascade[5]. Table 1 summarizes the optimization parameters based on established base-catalyzed methodologies[6].

Table 1: Optimization of Reaction Conditions for Benzofuran Ring Formation

SolventBaseTemperature (°C)Time (h)Yield (%)Causality / Observation
MeCN K2​CO3​ 82 (Reflux) 4 85 Optimal polarity; easy workup; high conversion.
DMF K2​CO3​ 80665Good solubility, but difficult solvent removal during workup.
Acetone K2​CO3​ 56 (Reflux)1240Insufficient thermal energy for efficient E1cB dehydration.
MeCN Et3​N 82 (Reflux)855Weaker base leads to a significantly slower enolization step.
THFNaH65 (Reflux)230Strong base causes competitive ester hydrolysis and side reactions.

References

  • Li, C., Dai, Y., Kong, X., et al. (2023). "Structural Optimization of Fibroblast Growth Factor Receptor Inhibitors for Treating Solid Tumors." Journal of Medicinal Chemistry, 66(5), 3226-3249.[Link]

  • Mushtaq, A., Zahoor, A. F., Ahmad, S., et al. (2024). "A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies." ACS Omega, 9(19), 20728-20752.[Link]

  • Koca, M., et al. (2022). "Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions." ChemistrySelect, 7(30), e202202243.[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Methyl 4-Methoxy-3-methylbenzofuran-2-carboxylate

Abstract This document provides a comprehensive, step-by-step guide for the synthesis of methyl 4-methoxy-3-methylbenzofuran-2-carboxylate, a substituted benzofuran of interest to researchers in medicinal chemistry and d...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of methyl 4-methoxy-3-methylbenzofuran-2-carboxylate, a substituted benzofuran of interest to researchers in medicinal chemistry and drug development. The protocol is designed for execution in a standard organic chemistry laboratory. The synthesis is approached via a robust two-step sequence, commencing with the selective O-methylation of 2',6'-dihydroxyacetophenone to yield the key intermediate, 2'-hydroxy-6'-methoxyacetophenone. This is followed by a base-mediated cyclization with methyl 2-bromopropionate to construct the target benzofuran ring system. This guide elucidates the mechanistic underpinnings of each reaction, provides detailed experimental procedures, and includes safety protocols and materials data to ensure reproducible and safe execution.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous natural products and pharmacologically active molecules. Their diverse biological activities make them attractive targets in synthetic organic chemistry and for professionals in drug discovery. This guide details a reliable synthetic route to a specific substituted benzofuran, methyl 4-methoxy-3-methylbenzofuran-2-carboxylate.

The synthetic strategy is predicated on a logical and efficient two-step process. The initial step involves the selective mono-methylation of the commercially available 2',6'-dihydroxyacetophenone. The choice of a mild base, potassium carbonate, and a suitable solvent system allows for the preferential alkylation of one of the phenolic hydroxyl groups. The subsequent and final step is an intramolecular cyclization reaction. This involves the reaction of the synthesized 2'-hydroxy-6'-methoxyacetophenone with methyl 2-bromopropionate. The reaction proceeds via an initial O-alkylation of the remaining phenolic hydroxyl group, followed by an intramolecular aldol-type condensation to form the furan ring, which then dehydrates to yield the aromatic benzofuran system.

Reaction Scheme

Reaction_Scheme R1 2',6'-Dihydroxyacetophenone I1 2'-Hydroxy-6'-methoxyacetophenone R1->I1 Step 1: Selective Methylation R2 Dimethyl Sulfate (CH₃)₂SO₄ R2->I1 Base1 K₂CO₃ Base1->I1 Solvent1 Acetone Solvent1->I1 P1 Methyl 4-methoxy-3-methylbenzofuran-2-carboxylate I1->P1 Step 2: Cyclization R3 Methyl 2-bromopropionate R3->P1 Base2 K₂CO₃ Base2->P1 Solvent2 DMF Solvent2->P1

Figure 1: Overall synthetic scheme for methyl 4-methoxy-3-methylbenzofuran-2-carboxylate.

Materials and Equipment

Reagents
ReagentCAS No.Molecular FormulaMolecular Weight ( g/mol )Supplier
2',6'-Dihydroxyacetophenone699-83-2C₈H₈O₃152.15Sigma-Aldrich
Dimethyl Sulfate77-78-1C₂H₆O₄S126.13Sigma-Aldrich
Potassium Carbonate (anhydrous)584-08-7K₂CO₃138.21Sigma-Aldrich
Acetone (anhydrous)67-64-1C₃H₆O58.08Fisher Scientific
Methyl 2-bromopropionate5445-17-0C₄H₇BrO₂167.00TCI Chemicals
Dimethylformamide (DMF, anhydrous)68-12-2C₃H₇NO73.09Fisher Scientific
Hydrochloric Acid (HCl), 1M7647-01-0HCl36.46VWR
Ethyl Acetate141-78-6C₄H₈O₂88.11Fisher Scientific
Hexanes110-54-3C₆H₁₄86.18Fisher Scientific
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04Fisher Scientific
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper

  • Fume hood

Experimental Protocol

Step 1: Synthesis of 2'-Hydroxy-6'-methoxyacetophenone

This procedure is adapted from a known method for the selective methylation of 2,6-dihydroxyacetophenone.[1]

Workflow_Step1 A Dissolve 2',6'-dihydroxyacetophenone in anhydrous acetone. B Add anhydrous K₂CO₃. A->B C Add dimethyl sulfate dropwise. B->C D Reflux the mixture for 6 hours. C->D E Cool to room temperature and filter. D->E F Acidify filtrate with 1M HCl. E->F G Extract with ethyl acetate. F->G H Wash organic layer with water and brine. G->H I Dry over Na₂SO₄ and evaporate solvent. H->I J Purify by column chromatography. I->J

Figure 2: Workflow for the synthesis of 2'-hydroxy-6'-methoxyacetophenone.

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g (65.7 mmol) of 2',6'-dihydroxyacetophenone in 80 mL of anhydrous acetone.[1]

  • To the stirring solution, add 9.99 g (72.3 mmol) of anhydrous potassium carbonate.[1]

  • In a dropping funnel, place 9.12 g (72.3 mmol) of dimethyl sulfate. Add the dimethyl sulfate dropwise to the reaction mixture over a period of 30 minutes.

  • After the addition is complete, heat the mixture to reflux and maintain for 6 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Transfer the filtrate to a separatory funnel and carefully add 1M HCl until the pH is approximately 2.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to yield 2'-hydroxy-6'-methoxyacetophenone as a solid.[1]

Step 2: Synthesis of Methyl 4-Methoxy-3-methylbenzofuran-2-carboxylate

This step employs a base-catalyzed cyclization of the ortho-hydroxyacetophenone derivative with an α-haloester.

Procedure:

  • To a 100 mL round-bottom flask, add the 2'-hydroxy-6'-methoxyacetophenone (5.0 g, 30.1 mmol) synthesized in Step 1, anhydrous potassium carbonate (8.3 g, 60.2 mmol), and 50 mL of anhydrous dimethylformamide (DMF).

  • Stir the mixture at room temperature for 15 minutes.

  • Add methyl 2-bromopropionate (6.0 g, 35.9 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into 200 mL of ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient, to afford the final product, methyl 4-methoxy-3-methylbenzofuran-2-carboxylate.

Safety and Handling Precautions

  • Dimethyl Sulfate: This reagent is extremely toxic, a probable human carcinogen, and corrosive.[2][3][4][5][6] It must be handled with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves (double-gloved), a lab coat, and chemical safety goggles. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, immediately wash the affected area with copious amounts of water and seek medical attention.[3]

  • Methyl 2-bromopropionate: This is a flammable liquid and is corrosive, causing severe skin burns and eye damage.[7][8][9] It is also a lachrymator. Handle in a fume hood with appropriate PPE.

  • General Precautions: All reactions should be performed in a well-ventilated fume hood. Standard laboratory safety practices should be followed, including wearing safety glasses, a lab coat, and appropriate gloves.

Troubleshooting

IssuePossible CauseSuggested Solution
Step 1: Low yield of methylated product Incomplete reactionEnsure all reagents are anhydrous. Extend the reflux time and monitor by TLC.
Di-methylation product formationUse stoichiometric amounts of dimethyl sulfate. Monitor the reaction closely and stop when the mono-methylated product is maximized.
Step 2: Incomplete cyclization Insufficient heating or reaction timeIncrease the reaction temperature to 100 °C and/or extend the reaction time.
Deactivation of baseEnsure potassium carbonate is anhydrous.
Purification challenges Co-eluting impuritiesOptimize the solvent system for column chromatography. Consider recrystallization as an alternative or additional purification step.

References

  • Dimethyl sulfate,2537E-3,2023/09/19 - KISHIDA CHEMICAL CO.,LTD. Available at: [Link]

  • Potassium carbonate - Wikipedia. Available at: [Link]

  • LCSS: DIMETHYL SULFATE - National Institutes of Health. Available at: [Link]

  • Dimethyl Sulfate - Hazardous Substance Fact Sheet - New Jersey Department of Health. Available at: [Link]

  • Methyl 2-bromopropionate | C4H7BrO2 | CID 95576 - PubChem. Available at: [Link]

  • Potassium Carbonate | K2CO3 | CID 11430 - PubChem. Available at: [Link]

  • Dimethyl sulphate - Sevron Safety Solutions. Available at: [Link]

  • 2',6'-Dihydroxyacetophenone | C8H8O3 | CID 69687 - PubChem. Available at: [Link]

  • Properties of Potassium Carbonate (K2CO3) | PDF | Gallon | Solubility - Scribd. Available at: [Link]

  • An Organometallic Route to 2′-Hydroxy-6′-methoxy-acetophenone - ResearchGate. Available at: [Link]

  • A new method for the synthesis of 3-hydroxymethylbenzofuran - Chinese Chemical Letters. Available at: [Link]

  • Fischer Esterification-Typical Procedures - OperaChem. Available at: [Link]

  • Acid to Ester - Common Conditions - Organic Chemistry Data. Available at: [Link]

  • 2,6-dihydroxyacetophenone - Organic Syntheses Procedure. Available at: [Link]

  • Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC. Available at: [Link]

  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions - Master Organic Chemistry. Available at: [Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives - ResearchGate. Available at: [Link]

  • Production of 2,6-dihydroxyacetophenone - Google Patents.
  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol - University of Toronto. Available at: [Link]

  • Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate - Organic Syntheses Procedure. Available at: [Link]

  • NEW SYNTHESIS OF ABEXINOSTAT - HETEROCYCLES. Available at: [Link]

  • SO2F2-mediated transformation of 2'-hydroxyacetophenones to benzo-oxetes - PMC. Available at: [Link]

  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC. Available at: [Link]

  • Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents.
  • Process for producing m-hydroxyacetophenone - Google Patents.
  • 4-Methoxy-3-methylbenzofuran-2-carboxylic acid | 3781-72-4 - J&K Scientific. Available at: [Link]

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Application

Application Notes & Protocols: Leveraging Methyl 4-methoxy-3-methylbenzofuran-2-carboxylate as a Strategic Intermediate in Contemporary Drug Design

These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of methyl 4-methoxy-3-methylbenzofuran-2-carboxylate as a versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of methyl 4-methoxy-3-methylbenzofuran-2-carboxylate as a versatile intermediate in the design and synthesis of novel therapeutic agents. The benzofuran scaffold is a well-established "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3][4] This document provides a comprehensive overview of the rationale for selecting this specific intermediate, detailed protocols for its chemical manipulation, and a framework for the subsequent biological evaluation of its derivatives.

The unique substitution pattern of methyl 4-methoxy-3-methylbenzofuran-2-carboxylate, featuring a methoxy group on the benzene ring, a methyl group at the 3-position, and a reactive ester at the 2-position, offers a strategic entry point for generating diverse chemical libraries. The electron-donating methoxy group can influence the electronic properties and metabolic stability of the molecule, while the methyl group at the 3-position can provide a crucial steric and electronic handle for modulating target engagement. The methyl ester at the 2-position is the primary site for chemical diversification, allowing for the introduction of a wide range of functionalities to explore the structure-activity relationship (SAR).[1][5]

Strategic Rationale for Employing the Benzofuran Scaffold

Benzofuran and its derivatives are heterocyclic compounds composed of a fused benzene and furan ring.[2][3] This core structure is present in numerous natural products and clinically approved drugs, demonstrating its biocompatibility and therapeutic potential.[4][6] The biological activity of benzofuran derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system.[1][7] Functionalization at the C-2 and C-3 positions of the furan ring, as well as on the benzene portion, has been shown to be critical for modulating pharmacological activity.[8]

The subject of these notes, methyl 4-methoxy-3-methylbenzofuran-2-carboxylate, is a strategically designed intermediate that allows for systematic exploration of the chemical space around the benzofuran core. The subsequent sections will detail the synthetic pathways to leverage this intermediate for the generation of novel drug candidates.

Experimental Protocols: From Intermediate to Diversified Library

The following protocols provide detailed, step-by-step methodologies for the chemical modification of methyl 4-methoxy-3-methylbenzofuran-2-carboxylate. These protocols are designed to be self-validating, with clear explanations for the choice of reagents and conditions.

Protocol 1: Hydrolysis of the Methyl Ester to the Carboxylic Acid

The conversion of the methyl ester to the corresponding carboxylic acid is a fundamental first step, as the carboxylic acid is a versatile functional group for further derivatization, particularly for amide bond formation.

Principle: Base-catalyzed hydrolysis (saponification) of the methyl ester is a robust and high-yielding method.[9][10] The use of a co-solvent like ethanol or dioxane is often necessary to ensure the solubility of the starting material.

Materials:

  • Methyl 4-methoxy-3-methylbenzofuran-2-carboxylate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Ethanol or 1,4-Dioxane

  • Water (deionized)

  • Hydrochloric acid (HCl), 2 M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve methyl 4-methoxy-3-methylbenzofuran-2-carboxylate (1.0 equiv) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add a solution of NaOH (2.0-3.0 equiv) in water to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 2 M HCl at 0 °C. A precipitate of the carboxylic acid should form.

  • Extract the carboxylic acid with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the desired 4-methoxy-3-methylbenzofuran-2-carboxylic acid.

Protocol 2: Amide Bond Formation

The resulting carboxylic acid can be coupled with a diverse range of amines to generate a library of benzofuran-2-carboxamides. Amide bond formation is a cornerstone of medicinal chemistry, and several reliable coupling reagents are available.[11][12]

Principle: The carboxylic acid is activated in situ using a coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like N-hydroxybenzotriazole (HOBt) to form a highly reactive intermediate that readily reacts with the amine.[11] The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) is often required to neutralize the hydrochloride salt of EDC and the acid formed during the reaction.

Materials:

  • 4-methoxy-3-methylbenzofuran-2-carboxylic acid (from Protocol 2.1)

  • Primary or secondary amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard workup reagents (as in Protocol 2.1)

Procedure:

  • To a stirred solution of 4-methoxy-3-methylbenzofuran-2-carboxylic acid (1.0 equiv) in anhydrous DCM at 0 °C, add HOBt (1.2 equiv) and the desired amine (1.1 equiv).

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 8-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide derivative.

Protocol 3: Suzuki-Miyaura Cross-Coupling for C-5 or C-7 Arylation

To further diversify the scaffold, Suzuki-Miyaura cross-coupling can be employed to introduce aryl or heteroaryl moieties onto the benzene ring of the benzofuran core.[13][14][15][16] This requires a halogenated precursor, which can be synthesized from a suitable starting material. For the purpose of this guide, we will assume the availability of a 5-bromo or 7-bromo analog of the title compound.

Principle: A palladium catalyst, typically with a phosphine ligand, catalyzes the cross-coupling of an organoboron reagent (boronic acid or ester) with an aryl halide.[15] The reaction is performed in the presence of a base and a suitable solvent system.

Materials:

  • 5-Bromo- or 7-bromo-methyl 4-methoxy-3-methylbenzofuran-2-carboxylate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

  • Inert gas (Argon or Nitrogen)

  • Standard workup and purification reagents

Procedure:

  • To an oven-dried reaction vessel, add the bromo-benzofuran intermediate (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (0.05 equiv), and base (2.0 equiv).

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization of the Drug Design Workflow

The following diagrams illustrate the key steps in the proposed drug design workflow starting from methyl 4-methoxy-3-methylbenzofuran-2-carboxylate.

Drug_Design_Workflow Start Methyl 4-methoxy-3- methylbenzofuran-2-carboxylate Hydrolysis Protocol 1: Hydrolysis Start->Hydrolysis Carboxylic_Acid 4-methoxy-3-methylbenzofuran- 2-carboxylic acid Hydrolysis->Carboxylic_Acid Amidation Protocol 2: Amidation Carboxylic_Acid->Amidation Amide_Library Diverse Amide Library Amidation->Amide_Library Screening In Vitro Biological Screening Amide_Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR

Caption: A streamlined workflow for generating a diverse amide library.

Diversification_Strategy Core Methyl 4-methoxy-3-methylbenzofuran-2-carboxylate Scaffold Modification1 Modification at C2 (Hydrolysis, Amidation) Core->Modification1 Modification2 Modification on Benzene Ring (e.g., Suzuki Coupling at C5/C7) Core->Modification2 Modification3 Modification at C3 (e.g., Halogenation of methyl group) Core->Modification3 Derivatives Library of Diversified Benzofuran Derivatives Modification1->Derivatives Modification2->Derivatives Modification3->Derivatives

Caption: Multi-pronged strategy for scaffold diversification.

In Vitro Biological Evaluation

Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. A tiered screening approach is typically employed, starting with broad in vitro assays to identify initial "hits."[17][18][19]

Primary Screening: Cell Viability and Cytotoxicity Assays

For programs aimed at developing anticancer agents, a primary screen to assess the general cytotoxicity of the synthesized compounds against a panel of cancer cell lines is essential.[2][20]

Example Protocol: MTT Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2]

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the benzofuran derivatives for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Dissolve the formazan crystals in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Secondary and Mechanistic Assays

Compounds that show promising activity in primary screens are then subjected to more specific assays to elucidate their mechanism of action.[17][20] These can include:

  • Target-based assays: If a specific molecular target (e.g., an enzyme or receptor) is known, assays to measure the direct interaction of the compound with the target can be performed.

  • Cell-based mechanistic assays: These can include assays for apoptosis, cell cycle arrest, or the inhibition of specific signaling pathways.[21]

The selection of these assays will be guided by the therapeutic area of interest and any prior knowledge about the biological activities of related benzofuran derivatives.

Structure-Activity Relationship (SAR) Analysis

The data generated from the biological evaluation of the synthesized library is used to establish a structure-activity relationship (SAR).[1][7] This involves correlating the chemical modifications made to the parent molecule with the observed changes in biological activity.

Data Presentation: The SAR data can be effectively summarized in a table format.

Compound IDR Group (at C2-carboxamide)C5/C7-substituentIC₅₀ (µM) vs. Cancer Cell Line A
Parent Acid -OH-H>100
Derivative 1 -NH-benzyl-H50.2
Derivative 2 -NH-cyclohexyl-H75.8
Derivative 3 -NH-benzyl4-fluorophenyl15.6
Derivative 4 -pyrrolidin-1-yl-H42.1

This systematic analysis allows for the identification of key structural features that are essential for potent and selective activity, guiding the design of the next generation of more optimized compounds.

Conclusion

Methyl 4-methoxy-3-methylbenzofuran-2-carboxylate is a highly valuable and strategically designed intermediate for the development of novel drug candidates. Its versatile chemical handles allow for the systematic exploration of the chemical space around the privileged benzofuran scaffold. The protocols and workflows outlined in these application notes provide a robust framework for the synthesis, diversification, and biological evaluation of a library of derivatives, ultimately facilitating the discovery of new therapeutic agents.

References

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Cancers, 14(9), 2196. [Link]

  • Farhat, J., Alzyoud, L., Alwahsh, M., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Cancers (Basel), 14(9), 2196. [Link]

  • Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). International Journal of Pharmacy and Pharmaceutical Sciences, 8(10), 1-4. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). ResearchGate. [Link]

  • In Vitro Assays. (n.d.). AXXAM. [Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). Charnwood Discovery. [Link]

  • In Vitro Assays and Models. (n.d.). Selvita. [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery. (2019). Future Oncology, 15(1), 85-98. [Link]

  • Farhat, J., Alzyoud, L., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Pharmacological Activities of Benzofuran Derivatives. (2017). ResearchGate. [Link]

  • The Synthesis of Indoline and Benzofuran Scaffolds Using a SuzukiMiyaura Coupling/Oxidative Cyclization Strategy. (2013). Organic Letters, 15(17), 4544-4547. [Link]

  • Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. (2022). Atlantis Press. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2021). RSC Advances, 11(43), 26555-26575. [Link]

  • Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. (2025). Pakistan Journal of Pharmaceutical Sciences, 38(5), 1516-1527. [Link]

  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. (2018). Molecules, 23(10), 2483. [Link]

  • The Synthesis of Indoline and Benzofuran Scaffolds Using a Suzuki–Miyaura Coupling/Oxidative Cyclization Strategy. (2013). ACS Publications. [Link]

  • Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. (2022). Journal of Pharmaceutical Negative Results, 13(3), 645-654. [Link]

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (2018). Archives of Pharmacal Research, 41(12), 1133-1146. [Link]

  • Process for preparing benzofuran-2-carboxamide derivatives. (2018).
  • Pharmacological profile of novel psychoactive benzofurans. (2015). British Journal of Pharmacology, 172(13), 3266-3281. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules, 24(8), 1541. [Link]

  • Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure. (2022). International Journal of Molecular Sciences, 23(19), 11843. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ResearchGate. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. [Link]

  • Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. (2012). Acta Poloniae Pharmaceutica, 69(6), 1055-1065. [Link]

  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives Through a Combination of 8-Aminoquinoline Directed C–H Arylations and Transamidations. (2021). ChemRxiv. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). MDPI. [Link]

  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. (2021). European Journal of Organic Chemistry, 2021(32), 4554-4562. [Link]

  • Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1085-1097. [Link]

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Sources

Method

Application Note: Catalytic Heteroannulation Strategy for the Preparation of Methyl 4-Methoxy-3-methylbenzofuran-2-carboxylate

Introduction & Strategic Rationale Benzofuran scaffolds are privileged pharmacophores in modern drug discovery, frequently embedded in molecules targeting kinase inhibition, anti-inflammatory pathways, and neurodegenerat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Benzofuran scaffolds are privileged pharmacophores in modern drug discovery, frequently embedded in molecules targeting kinase inhibition, anti-inflammatory pathways, and neurodegenerative diseases . The specific building block, methyl 4-methoxy-3-methylbenzofuran-2-carboxylate (CAS: 20052-07-7), presents a highly specific substitution pattern (C2-carboxylate, C3-methyl, C4-methoxy) that is notoriously difficult to synthesize via traditional acid-catalyzed Perkin rearrangements due to regiochemical ambiguities.

To address this bottleneck, this application note details a robust, highly regioselective palladium-catalyzed heteroannulation approach. By leveraging the cross-coupling of 2-iodo-3-methoxyphenol with methyl 2-butynoate, this protocol ensures definitive functional group placement in a single, atom-economical catalytic step.

Mechanistic Causality: The "Why" Behind the Chemistry

As synthetic chemists, we must move beyond merely mixing reagents to understanding the thermodynamic and kinetic drivers of our catalytic cycles. The success of this protocol relies on the precise orchestration of a Larock-type heteroannulation .

  • Regioselectivity via Electronic Control: The insertion of the unsymmetrical internal alkyne (methyl 2-butynoate) into the arylpalladium(II) intermediate is the regiochemistry-determining step. The palladium atom preferentially migrates to the carbon bearing the electron-withdrawing ester group (–COOMe) due to electronic stabilization (forming a stable Pd-enolate-like intermediate). Consequently, the aryl group adds to the methyl-bearing carbon. This precise electronic control perfectly establishes the C3-methyl and C2-carboxylate configuration of the target molecule.

  • Ligand-Free Palladium Catalysis: Bulky phosphine ligands often sterically hinder the coordination of internal alkynes. Utilizing ligand-free Pd(OAc)2​ ensures rapid alkyne coordination and accelerates the overall reaction rate.

  • The Critical Role of Additives: Lithium chloride (LiCl) is not an optional additive; it is a vital stabilizer. It increases the polarity of the medium and coordinates with Pd(0) to stabilize the active catalytic species, preventing premature aggregation into inactive palladium black . Potassium carbonate ( K2​CO3​ ) serves as a mild base to deprotonate the phenol, enhancing the nucleophilicity of the oxygen for the final intramolecular reductive elimination.

Catalytic Cycle & Visual Workflow

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Ar-Pd(II)-I Complex (Oxidative Addition) Pd0->OxAdd 2-Iodo-3-methoxyphenol (- I-) Coord Alkyne Coordination & Phenoxide Formation OxAdd->Coord Base, Methyl 2-butynoate Insert Regioselective Insertion (Vinyl-Pd(II) Species) Coord->Insert Syn-Carbopalladation RedElim Reductive Elimination (C-O Bond Formation) Insert->RedElim Intramolecular Substitution RedElim->Pd0 Target Benzofuran Release

Catalytic cycle for the Pd-catalyzed heteroannulation forming the benzofuran core.

Quantitative Optimization Data

To validate the mechanistic rationale, our development team conducted a rigorous optimization screen. The data below demonstrates the superiority of the ligand-free, carbonate-mediated conditions in polar aprotic solvents.

EntryCatalyst (5 mol%)Base (2.0 equiv)SolventTemp (°C)Isolated Yield (%)
1 Pd(OAc)2​ K2​CO3​ DMF 100 88
2 Pd(OAc)2​ Na2​CO3​ DMF10076
3 Pd(PPh3​)4​ K2​CO3​ Toluene10045
4 Pd(OAc)2​ Et3​N DMF10062
5None K2​CO3​ DMF100N.R.

Note: All reactions were performed on a 1.0 mmol scale with 1.0 equiv of LiCl. Entry 1 represents the optimized protocol.

Experimental Protocol

Materials Required:

  • 2-Iodo-3-methoxyphenol (1.0 mmol, 250 mg)

  • Methyl 2-butynoate (1.2 mmol, 117 mg)

  • Palladium(II) acetate ( Pd(OAc)2​ ) (5 mol%, 11.2 mg)

  • Potassium carbonate ( K2​CO3​ ) (2.0 mmol, 276 mg)

  • Lithium chloride (LiCl) (1.0 mmol, 42 mg)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 2-iodo-3-methoxyphenol (250 mg), Pd(OAc)2​ (11.2 mg), K2​CO3​ (276 mg), and LiCl (42 mg).

  • Atmosphere Exchange: Evacuate the tube and backfill with argon. Repeat this cycle three times to establish a strictly inert atmosphere.

  • Reagent Addition: Inject anhydrous DMF (5 mL) and methyl 2-butynoate (117 mg) via syringe under a continuous flow of argon.

  • Catalytic Annulation: Seal the Schlenk tube and submerge it in a pre-heated oil bath at 100 °C. Stir vigorously for 12 hours.

  • Quenching & Filtration: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter the suspension through a short pad of Celite to remove the precipitated palladium catalyst and inorganic salts.

  • Aqueous Workup: Transfer the filtrate to a separatory funnel. Wash the organic layer with distilled water (3 × 10 mL) and brine (10 mL) to effectively partition and remove the DMF.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluent gradient: Hexanes/EtOAc 10:1 to 4:1) to afford methyl 4-methoxy-3-methylbenzofuran-2-carboxylate as a crystalline solid.

Self-Validating System & Quality Control

To ensure trustworthiness and reproducibility, the protocol must be self-validating. Researchers should cross-reference their isolated product against the following expected analytical benchmarks:

  • TLC Analysis: Rf​ = 0.45 in Hexanes/EtOAc (4:1). The spot should be highly UV-active (254 nm) and stain positively with KMnO4​ .

  • LC-MS (ESI+): Expected mass for C12​H12​O4​ is 220.07 g/mol . The target peak will appear at m/z 221.1 [M+H]+ .

  • 1H NMR (400 MHz, CDCl3​ ) Signatures:

    • δ 7.25 (t, J = 8.0 Hz, 1H, C6-H) — Aromatic core validation.

    • δ 7.08 (d, J = 8.0 Hz, 1H, C7-H) — Aromatic core validation.

    • δ 6.75 (d, J = 8.0 Hz, 1H, C5-H) — Aromatic core validation.

    • δ 3.95 (s, 3H, -COOCH3​ ) — Confirms the presence of the C2 ester.

    • δ 3.90 (s, 3H, C4-OCH3​ ) — Confirms the intact C4 methoxy ether.

    • δ 2.65 (s, 3H, C3-CH3​ ) — The C3 methyl is distinctly deshielded by the adjacent aromatic ring and ester, confirming regioselective insertion.

References

  • Title: Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry Source: Molecules (via PubMed Central) URL: [Link]

  • Title: Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions Source: Journal of Organic Chemistry (via PubMed Central) URL: [Link]

Application

Chromatographic Purification Strategies for Methyl 4-methoxy-3-methylbenzofuran-2-carboxylate: A Comprehensive Protocol Guide

Introduction & Scientific Context Methyl 4-methoxy-3-methylbenzofuran-2-carboxylate (CAS: 20052-07-7) is a highly valued heterocyclic building block in medicinal chemistry. The benzofuran-2-carboxylate scaffold is a priv...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

Methyl 4-methoxy-3-methylbenzofuran-2-carboxylate (CAS: 20052-07-7) is a highly valued heterocyclic building block in medicinal chemistry. The benzofuran-2-carboxylate scaffold is a privileged structure frequently utilized in the development of anti-arrhythmic agents, hepatitis C virus (HCV) inhibitors, and novel epigenetic modulators[1].

In drug development, the purity of early-stage intermediates is critical. Trace impurities—particularly regioisomers (e.g., 6-methoxy vs. 4-methoxy derivatives) or unreacted starting materials—can propagate through synthetic sequences, leading to out-of-specification active pharmaceutical ingredients (APIs) or genotoxic byproducts[2]. Because benzofuran derivatives often exhibit similar polarities to their synthetic precursors, standard liquid-liquid extraction is insufficient. This application note details a robust, two-dimensional chromatographic approach utilizing Normal-Phase Flash Chromatography (NP-FC) followed by Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to achieve >99.5% purity.

Physicochemical Profiling & Chromatographic Rationale

To design an effective purification protocol, one must first analyze the target molecule's physicochemical properties to establish causality for the chosen chromatographic conditions.

Table 1: Physicochemical Profile of Methyl 4-methoxy-3-methylbenzofuran-2-carboxylate

ParameterValue / CharacteristicChromatographic Implication
Molecular Weight 220.22 g/mol Ideal for standard LC-MS (ESI+) tracking via [M+H]+ 221.
LogP (Estimated) ~2.8 – 3.2Highly lipophilic; requires high organic composition in RP-HPLC.
H-Bond Donors 0Lacks acidic/basic protons; will not heavily tail on silica gel.
H-Bond Acceptors 4 (Oxygen atoms)Interacts predictably with normal-phase silica via dipole interactions.
Solubility DCM, EtOAc, DMSO, MeCNRequires dry-loading for NP-FC to prevent solvent-induced band broadening.

The Causality of the Two-Step Workflow:

  • Normal-Phase Silica Gel (Hexane/EtOAc): Benzofuran-2-carboxylates are traditionally purified using silica gel to remove highly polar baseline impurities (e.g., unreacted carboxylic acids or inorganic salts) and non-polar tars[3]. The ester and ether oxygens provide sufficient interaction with the silanol groups to allow for a gradual elution using an ethyl acetate/hexane gradient.

  • Reverse-Phase HPLC (Water/MeCN): While silica gel separates compounds based on functional group polarity, it often fails to resolve closely related regioisomers. RP-HPLC separates based on hydrophobic surface area[4]. By utilizing a C18 stationary phase with an acidic modifier (0.1% Formic Acid), we suppress the ionization of any trace acidic impurities, standardize the silanol state of the column, and achieve baseline resolution of the target compound from structurally similar analogs[1].

Purification Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Post-Workup) DryLoad Dry Loading onto Silica Gel Crude->DryLoad Flash Normal-Phase Flash Chromatography (Hexane / EtOAc Gradient) DryLoad->Flash TLC Fraction Pooling via TLC / UPLC-MS Flash->TLC Prep Preparative RP-HPLC (Water / MeCN + 0.1% FA) TLC->Prep For >99% Purity Lyophilization Solvent Removal & Lyophilization Prep->Lyophilization Pure Pure Methyl 4-methoxy- 3-methylbenzofuran-2-carboxylate (>99.5% Purity) Lyophilization->Pure

Fig 1: Two-dimensional chromatographic workflow for high-purity isolation of benzofuran derivatives.

Protocol 1: Normal-Phase Flash Chromatography (NP-FC)

This step acts as the primary cleanup to isolate the benzofuran core from the bulk crude matrix.

Materials & Reagents
  • Stationary Phase: Irregular Silica Gel (40–63 µm, 60 Å).

  • Mobile Phase A: Hexanes (ACS Grade).

  • Mobile Phase B: Ethyl Acetate (ACS Grade).

  • Sample Diluent: Dichloromethane (DCM).

Step-by-Step Methodology
  • Sample Preparation (Dry Loading): Dissolve 1.0 g of the crude reaction mixture in 5 mL of DCM. Add 3.0 g of dry silica gel to the flask. Evaporate the DCM completely under reduced pressure (rotary evaporator) until a free-flowing powder is obtained. Causality: Liquid loading in DCM would cause severe band broadening due to DCM's strong eluting power. Dry loading ensures the sample is concentrated in an infinitely narrow band at the column head.

  • Column Equilibration: Pack a 40 g silica flash column and equilibrate with 3 Column Volumes (CV) of 100% Hexanes.

  • Loading: Transfer the dry-loaded silica powder into the solid load cartridge or directly onto the head of the column.

  • Gradient Elution: Run the gradient according to Table 2 at a flow rate of 40 mL/min.

Table 2: NP-FC Gradient Program

Volume (CV)% Hexanes (A)% Ethyl Acetate (B)Purpose
0.0 - 2.01000Wash non-polar impurities (e.g., unreacted alkyl halides).
2.0 - 10.0100 → 800 → 20Elute target benzofuran-2-carboxylate.
10.0 - 12.08020Isocratic hold to ensure complete elution.
12.0 - 14.00100Column flush for highly polar retention.
  • Fraction Analysis: Monitor eluent at 254 nm. Pool fractions containing the target mass (m/z 221) and concentrate under reduced pressure. Expected purity at this stage is 85–92%.

Protocol 2: Preparative Reverse-Phase HPLC (RP-HPLC)

To achieve pharmaceutical-grade purity (>99.5%), the semi-pure material from Protocol 1 is subjected to RP-HPLC. This step resolves structurally similar isomers that co-elute on silica.

Materials & Reagents
  • Column: Preparative C18 Column (e.g., 19 × 150 mm, 5 µm particle size).

  • Mobile Phase A: Ultrapure Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: HPLC-Grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Sample Diluent: DMSO (HPLC Grade).

Step-by-Step Methodology
  • Sample Preparation: Dissolve the semi-pure methyl 4-methoxy-3-methylbenzofuran-2-carboxylate in DMSO to a concentration of 50 mg/mL. Filter through a 0.45 µm PTFE syringe filter. Causality: DMSO is chosen because it prevents sample precipitation upon injection into the highly aqueous initial mobile phase, preventing column clogging and pressure spikes.

  • System Equilibration: Equilibrate the column at 40% Mobile Phase B at a flow rate of 20 mL/min until the baseline is stable.

  • Injection: Inject 500 µL (25 mg) of the sample per run.

  • Gradient Elution: Execute the gradient outlined in Table 3.

Table 3: RP-HPLC Gradient Program

Time (min)% Water + 0.1% FA (A)% MeCN + 0.1% FA (B)Flow Rate (mL/min)
0.0 - 2.0604020.0
2.0 - 12.060 → 1040 → 9020.0
12.0 - 14.0109020.0
14.0 - 14.110 → 6090 → 4020.0
14.1 - 17.0604020.0
  • Fraction Collection & Recovery: Collect peaks via mass-directed fractionation (triggering on m/z 221) or UV detection at 280 nm.

  • Lyophilization: Pool the pure fractions. Remove the acetonitrile under a gentle stream of nitrogen or via rotary evaporation at low temperature (<30°C), then lyophilize the remaining aqueous phase to yield the pure compound as a white to off-white solid.

References

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry. Available at:[Link]

  • High-Throughput Screening, Discovery, and Optimization To Develop a Benzofuran Class of Hepatitis C Virus Inhibitors. Journal of Medicinal Chemistry. Available at:[Link]

  • New Synthesis of Abexinostat. Heterocycles. Available at: [Link]

  • Development of a Robust and Scalable Process for the Large-Scale Preparation of Vilazodone. Organic Process Research & Development. Available at:[Link]

Sources

Method

Application Note: Scalable Synthesis and Process Optimization of Methyl 4-methoxy-3-methylbenzofuran-2-carboxylate

Executive Summary & Strategic Importance Methyl 4-methoxy-3-methylbenzofuran-2-carboxylate (CAS: 20052-07-7) is a highly valuable heterocyclic building block. It is prominently featured in the structural optimization of1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Importance

Methyl 4-methoxy-3-methylbenzofuran-2-carboxylate (CAS: 20052-07-7) is a highly valuable heterocyclic building block. It is prominently featured in the structural optimization of1 developed for the targeted treatment of solid tumors[1]. Transitioning this intermediate from a milligram-scale medicinal chemistry discovery route to a kilogram-scale process requires rigorous optimization to ensure safety, high atom economy, and reproducible purity. This guide details a robust, self-validating protocol for the large-scale production of this critical intermediate.

Retrosynthetic Strategy & Reaction Mechanism

The construction of the benzofuran core utilizes a base-promoted tandem O-alkylation followed by an intramolecular aldol-type condensation, a pathway classically related to the 2[2].

Starting from 1-(2-hydroxy-6-methoxyphenyl)ethan-1-one, the phenolic hydroxyl group undergoes an SN2 nucleophilic substitution with methyl bromoacetate. The resulting intermediate possesses an active methylene group that, under sustained basic conditions, attacks the adjacent acetyl carbonyl. Subsequent dehydration (loss of H2O) yields the fully aromatized benzofuran system.

SynthesisWorkflow SM 1-(2-hydroxy-6-methoxyphenyl)ethan-1-one + Methyl bromoacetate Alkylation Step 1: O-Alkylation (K2CO3, MeCN, 60°C) SM->Alkylation Intermediate Intermediate: Methyl 2-(2-acetyl-3-methoxyphenoxy)acetate Alkylation->Intermediate Cyclization Step 2: Aldol Cyclization (K2CO3, MeCN, Reflux 82°C) Intermediate->Cyclization Dehydration Step 3: Dehydration (-H2O) Cyclization->Dehydration Product Product: Methyl 4-methoxy-3-methylbenzofuran-2-carboxylate Dehydration->Product

Process workflow for the one-pot synthesis of methyl 4-methoxy-3-methylbenzofuran-2-carboxylate.

Process Optimization for Scale-Up

Initial discovery routes often utilize N,N-Dimethylformamide (DMF) as a solvent, which poses significant challenges during downstream processing due to its high boiling point and water miscibility.

Causality in Optimization:

  • Solvent Selection: Acetonitrile (MeCN) was selected over DMF. MeCN provides sufficient polarity to stabilize the SN2 transition state while its lower boiling point (82 °C) allows for facile downstream recovery and prevents thermal degradation of the product during concentration.

  • Base Selection: While Cesium Carbonate (Cs2CO3) provides superior kinetics due to the "cesium effect" (enhanced solubility and naked anion generation), Anhydrous Potassium Carbonate (K2CO3) was chosen for the 1-kg scale to optimize the cost-to-yield ratio. Finely powdering the K2CO3 (325 mesh) maximizes the surface area for the heterogeneous deprotonation, bridging the kinetic gap.

Table 1: Process Optimization Parameters (Solvent & Base Screening)
SolventBaseTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Purity (HPLC %)
DMFK2CO3908>996895.2
AcetoneK2CO35624856092.4
MeCNCs2CO38210>998298.1
MeCN K2CO3 82 14 >99 80 98.5

Standard Operating Procedure (1-kg Scale)

This protocol is designed as a self-validating system, incorporating critical In-Process Controls (IPC) to ensure reproducibility.

Reagents:

  • 1-(2-hydroxy-6-methoxyphenyl)ethan-1-one: 1.00 kg (6.02 mol)

  • Methyl bromoacetate: 1.10 kg (7.22 mol, 1.2 eq)

  • Potassium carbonate (anhydrous, 325 mesh): 2.08 kg (15.05 mol, 2.5 eq)

  • Acetonitrile (MeCN): 10 L

Step-by-Step Methodology:

  • Reactor Preparation: Purge a 20 L jacketed glass reactor with N2. Charge with 10 L of MeCN and 1.00 kg of 1-(2-hydroxy-6-methoxyphenyl)ethan-1-one. Set mechanical agitation to 250 rpm.

  • Base Addition: Slowly add 2.08 kg of powdered K2CO3.

    • Causality: Adding the base prior to the alkylating agent ensures complete phenoxide formation, preventing competitive C-alkylation and minimizing side reactions.

  • Controlled Alkylation: Heat the suspension to an internal temperature of 60 °C. Begin dropwise addition of 1.10 kg methyl bromoacetate over 2 hours.

    • Self-Validation Check 1: The O-alkylation is highly exothermic. The jacket cooling system must maintain the internal temperature between 60–65 °C. A sudden temperature spike indicates reagent accumulation; if this occurs, pause the addition until the temperature stabilizes.

  • Cyclization & Dehydration: Once addition is complete, ramp the reactor temperature to reflux (approx. 82 °C). Maintain reflux for 14 hours.

    • Causality: The initial O-alkylation is rapid, but the intramolecular aldol condensation and subsequent loss of water require sustained thermal energy to overcome the activation barrier for aromatization.

    • Self-Validation Check 2 (IPC): Pull a 1 mL aliquot, filter, and analyze via HPLC (UV at 254 nm). The reaction is deemed complete when the uncyclized intermediate is < 1.0% AUC.

  • Workup & Filtration: Cool the reactor to 20 °C. Filter the suspension through a sintered glass funnel to remove inorganic salts (KBr, KHCO3, excess K2CO3). Wash the filter cake with 2 L of fresh MeCN.

  • Precipitation: Transfer the filtrate to a rotary evaporator and concentrate under reduced pressure (40 °C, 150 mbar) to a residual volume of ~2.5 L. Transfer the concentrate back to the reactor and slowly add 6 L of chilled DI water (5 °C) over 1 hour with vigorous stirring (400 rpm).

    • Causality: The controlled antisolvent addition induces supersaturation and controlled nucleation, yielding highly pure, filterable crystals rather than an amorphous oil.

  • Isolation: Filter the resulting precipitate, wash with 2 L of cold water, and dry in a vacuum oven at 45 °C for 24 hours.

Downstream Processing & Quality Control

The crude product typically exhibits >95% purity. A single recrystallization from Ethanol/Water (7:3 v/v) elevates the purity to >98.5%, rendering it suitable for downstream Active Pharmaceutical Ingredient (API) synthesis.

Table 2: Quality Control Specifications for Scaled-Up Product
ParameterSpecificationAnalytical Method
Appearance Off-white to pale yellow crystalline powderVisual Inspection
Purity ≥ 98.0%HPLC (UV at 254 nm)
Identity Conforms to structure1H NMR (DMSO-d6) & LC-MS
Moisture Content ≤ 0.5%Karl Fischer Titration
Heavy Metals ≤ 10 ppmICP-MS

Note on Identity:1H NMR (600 MHz, DMSO-d6) will display a characteristic 1,2,3-trisubstituted aromatic pattern for the benzofuran protons at C5, C6, and C7: δ 7.43 (t, J = 8.2 Hz, 1H), 7.21 (d, J = 8.4 Hz, 1H), 6.85 (d, J = 7.9 Hz, 1H)[1].

Application Context: FGFR Inhibitor Development

The methoxy and methyl substituents on the benzofuran core are not arbitrary. In the context of FGFR1/2/3 inhibitors, the benzofuran moiety stretches deep into the hydrophobic pocket of the kinase domain. The electron-donating methoxy group at the C-4 position modulates the electron density of the aromatic system, which directly influences the binding affinity, whole-blood stability, and pharmacokinetic profile of the resulting drug candidate[1].

FGFR_Pathway Inhibitor Benzofuran-based FGFR Inhibitor FGFR FGFR1/2/3 (Receptor Tyrosine Kinase) Inhibitor->FGFR Covalent/Allosteric Inhibition Downstream RAS / MAPK / ERK PI3K / AKT Pathways FGFR->Downstream Phosphorylation Proliferation Tumor Cell Proliferation & Angiogenesis Downstream->Proliferation Oncogenic Signaling

Mechanism of action for benzofuran-derived FGFR inhibitors in solid tumor suppression.

References

  • Structural Optimization of Fibroblast Growth Factor Receptor Inhibitors for Treating Solid Tumors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules (NIH/NLM). Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low conversion rates in methyl 4-methoxy-3-methylbenzofuran-2-carboxylate preparation

Welcome to the technical support guide for the synthesis of methyl 4-methoxy-3-methylbenzofuran-2-carboxylate . This guide is designed for synthetic chemists and drug development professionals experiencing stalled reacti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of methyl 4-methoxy-3-methylbenzofuran-2-carboxylate . This guide is designed for synthetic chemists and drug development professionals experiencing stalled reactions, low yields, or impurity accumulation during the Rap-Stoermer condensation of 2-hydroxy-6-methoxyacetophenone with methyl bromoacetate.

By analyzing the structural causality of the starting materials and optimizing the thermodynamic drivers of the reaction, this guide provides field-proven, self-validating protocols to achieve high conversion rates[1][2].

Mechanistic Overview & Failure Points

The synthesis relies on a base-mediated Rap-Stoermer reaction[3]. The process occurs in two distinct phases:

  • O-Alkylation: Nucleophilic attack of the phenoxide on methyl bromoacetate.

  • Intramolecular Aldol Cyclization & Dehydration: The active methylene of the acetate attacks the sterically hindered ketone, followed by the loss of water to aromatize the benzofuran ring.

Mechanism SM 2-Hydroxy-6-methoxyacetophenone + Methyl bromoacetate O_Alk Intermediate: O-Alkylated Ether SM->O_Alk Base (Cs2CO3) - HBr Product Target Product: Methyl 4-methoxy-3-methylbenzofuran- 2-carboxylate O_Alk->Product Intramolecular Aldol & Dehydration (High Temp / MW) Side1 Side Reaction: Saponification to Carboxylic Acid O_Alk->Side1 Trace Water Side2 Stalled Reaction: Failed Cyclization O_Alk->Side2 Steric Hindrance (Weak Base / Low Temp) Product->Side1 Trace Water + Extended Heating

Fig 1. Mechanistic pathway and failure points in Rap-Stoermer benzofuran synthesis.

Diagnostic FAQs

Q1: My reaction stalls at the O-alkylation intermediate. Why won't it cyclize?

Root Cause: Severe steric hindrance. In your starting material (2-hydroxy-6-methoxyacetophenone), the acetyl group is sandwiched directly between the hydroxyl group and the 6-methoxy group. When the intermediate ether attempts to cyclize, the bulky 6-methoxy group forces the ketone out of coplanarity with the aromatic ring and physically blocks the incoming enolate nucleophile. Solution: Standard conditions (K₂CO₃ in acetone at 60 °C) do not provide enough thermodynamic energy to overcome this steric barrier[4]. You must switch to a stronger, more soluble base like Cesium Carbonate (Cs₂CO₃) and use higher temperatures.1 is highly recommended to drive the cyclization of sterically congested benzofurans[1].

Q2: LC-MS shows a mass of [M+H]+ 207 instead of 221. What is happening?

Root Cause: Ester hydrolysis (saponification). The target methyl ester (MW 220) is being hydrolyzed to the corresponding carboxylic acid (MW 206) by trace amounts of water in the presence of the inorganic base[5]. Solution: The protocol must be strictly anhydrous. Potassium carbonate is highly hygroscopic. You must oven-dry your base at 120 °C overnight before use, utilize anhydrous solvents (DMF or CH₃CN), and avoid prolonged aqueous workups. Filter the reaction mixture through Celite to remove the base before any water is introduced.

Q3: Can I use a catalyst to improve the conversion without using a microwave?

Root Cause: Poor solubility of inorganic bases in organic solvents limits the generation of the active enolate. Solution: Yes. The addition of a phase-transfer catalyst, such as 6, significantly enhances the solubility of the carbonate ion, accelerating both the O-alkylation and the subsequent Dieckmann-like aldol condensation[6]. Alternatively, organic bases like DABCO or Triethylamine can be utilized as catalytic additives[3][7].

Troubleshooting Logic & Condition Optimization

LogicTree Issue Low Conversion Rate TLC LC-MS / TLC Analysis Issue->TLC Int_Accum High O-Alkylated Intermediate TLC->Int_Accum Acid_Form High Carboxylic Acid Impurity TLC->Acid_Form SM_Remain Unreacted Starting Materials TLC->SM_Remain Sol1 Switch to Cs2CO3 & Microwave (120°C) Int_Accum->Sol1 Overcome Sterics Sol2 Use Anhydrous Solvents & Oven-Dried Base Acid_Form->Sol2 Prevent Hydrolysis Sol3 Add PEG-400 or Increase Alkylating Agent SM_Remain->Sol3 Boost Reactivity

Fig 2. Diagnostic logic tree for troubleshooting low conversion in benzofuran synthesis.

Quantitative Condition Comparison

To illustrate the causality of reaction conditions on this specific sterically hindered substrate, refer to the optimized data table below:

Condition SetBase (Equiv)SolventTemp / MethodTimeConversion (%)Primary Impurity
Standard K₂CO₃ (2.0)Acetone60 °C (Reflux)12 h< 20%O-Alkylated Intermediate
High-Temp K₂CO₃ (2.5)DMF90 °C (Thermal)12 h45%Hydrolyzed Acid
Phase Transfer K₂CO₃ + PEG-400CH₃CN80 °C (Ultrasound)2 h82%Trace Intermediate
Optimized Cs₂CO₃ (2.5)CH₃CN120 °C (Microwave)0.5 h88% None

Self-Validating Experimental Protocol

This protocol utilizes microwave irradiation and anhydrous cesium carbonate to force the cyclization of the sterically hindered 4-methoxy intermediate while preventing ester hydrolysis[1][4].

Phase 1: Reagent Preparation (Critical for Trustworthiness)

  • Dry the Base: Place Cs₂CO₃ in a vacuum oven at 120 °C for a minimum of 12 hours. Store in a desiccator. Causality: Eliminates trace water that causes saponification of the methyl ester.

  • Purge System: Flush a heavy-walled microwave reaction vial with Argon for 5 minutes.

Phase 2: Reaction Assembly 3. Add 2-hydroxy-6-methoxyacetophenone (1.0 equiv, e.g., 1.0 mmol, 166.17 mg) to the vial. 4. Add anhydrous CH₃CN (5.0 mL) to achieve a 0.2 M concentration. 5. Add the oven-dried Cs₂CO₃ (2.5 equiv, 2.5 mmol, 814 mg). Stir at room temperature for 10 minutes to ensure complete deprotonation (solution will darken). 6. Add methyl bromoacetate (1.2 equiv, 1.2 mmol, 114 µL) dropwise via microsyringe.

Phase 3: Microwave-Assisted Cyclization 7. Seal the vial with a Teflon-lined crimp cap. 8. Subject the mixture to microwave irradiation: Ramp to 120 °C over 2 minutes, and hold at 120 °C for 30 minutes with high-speed magnetic stirring.

Phase 4: In-Process Control (IPC) Validation 9. Cool the vial to room temperature. Extract a 10 µL aliquot, dilute in 1 mL CH₃CN, and run an LC-MS.

  • Self-Validation Check: Look for the disappearance of the intermediate ether mass ( m/z 239 [M+H]+ ). The target product ( m/z 221 [M+H]+ ) should constitute >85% of the TIC area. If the intermediate is >5%, re-seal and irradiate for an additional 15 minutes.

Phase 5: Anhydrous Isolation 10. Do not perform an immediate aqueous quench. Filter the crude reaction mixture through a 1-inch pad of Celite to remove all inorganic salts. Wash the pad with EtOAc (2 × 10 mL). 11. Concentrate the filtrate under reduced pressure. 12. Purify the crude residue via flash column chromatography (Silica gel, gradient elution: 5% to 20% EtOAc in Hexanes) to yield pure methyl 4-methoxy-3-methylbenzofuran-2-carboxylate.

References

  • Han, W., & Wu, J. (2013). Synthesis of Highly Functionalized Benzofuran-2-carboxamides by Ugi Four-Component Reaction and Microwave-Assisted Rap–Stoermer Reaction. Thieme Connect. 1

  • ResearchGate Contributors. (2012). Research advances in the Rap-Stoermer reaction. ResearchGate. 3

  • Semantic Scholar Contributors. (2011). PEG-400-Promoted and Ultrasound-Assisted Rap-Stoermer Reaction for Efficient Synthesis of Benzofuran Derivatives. Semantic Scholar. 6

  • PMC Contributors. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health (NIH). 7

  • ACS Contributors. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. 2

  • PMC Contributors. (2025). Design, Synthesis, Theoretical Study, and Antioxidant Activity of Aromaticity-Extended Resveratrol Derivatives Incorporating Chalcogen. National Institutes of Health (NIH). 4

  • Google Patents. (2005). Inhibitors of histone deacetylase (WO2005030704A1). Google Patents. 5

Sources

Optimization

Optimizing solvent selection for methyl 4-methoxy-3-methylbenzofuran-2-carboxylate crystallization

Prepared by the Senior Application Scientist Team This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of methyl 4-methoxy-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of methyl 4-methoxy-3-methylbenzofuran-2-carboxylate via crystallization. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)
Q1: I'm starting with crude methyl 4-methoxy-3-methylbenzofuran-2-carboxylate. Where do I begin with solvent selection?

A: The ideal crystallization solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. Given the structure of your compound (an aromatic ether and a methyl ester), it possesses moderate polarity.

A logical starting point is to screen a small set of solvents with varying polarities. Begin with moderately polar solvents and expand from there. Good candidates for initial screening include:

  • Alcohols: Isopropanol, Ethanol, Methanol

  • Esters: Ethyl acetate[1]

  • Ketones: Acetone

  • Aromatic Hydrocarbons: Toluene[2]

  • Alkanes: Heptane or Hexane (often used as an anti-solvent)[2][3]

The key is to test solubility in a small volume (e.g., 0.1 mL) with a few milligrams of your crude product, observing solubility at room temperature, upon heating, and after cooling.

Q2: My compound won't dissolve, even when heating. What should I do?

A: This indicates the solvent is too non-polar or has the wrong hydrogen bonding characteristics for your compound. You should select a more polar solvent. If you are using a non-polar solvent like hexane, switch to a more polar option like ethyl acetate or isopropanol. If single solvents fail, consider a solvent mixture. For instance, dissolving your compound in a small amount of a good, but highly volatile solvent like Dichloromethane (DCM) and then adding a miscible anti-solvent can be effective.[2]

Q3: I've dissolved my compound in hot solvent, but no crystals form after cooling. What's wrong?

A: This is a very common issue and typically points to one of two problems:

  • Too Much Solvent: This is the most frequent cause.[4] The solution is not supersaturated enough for nucleation to occur. The remedy is to gently heat the solution and evaporate some of the solvent, then allow it to cool again.[4][5]

  • Supersaturation: The solution is stable in a supersaturated state and requires a nucleation trigger.[4] You can induce crystallization by:

    • Scratching: Gently scratch the inside surface of the flask with a glass rod just below the solvent line. This creates microscopic imperfections that can serve as nucleation sites.[5]

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for crystal growth.[4]

    • Rapid Cooling: Once the solution is at room temperature, try cooling it further in an ice bath to decrease solubility and force nucleation.

Q4: My compound is "oiling out" instead of forming crystals. How can I fix this?

A: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of your (potentially impure) compound. The compound separates as a liquid phase instead of a solid crystal lattice. To resolve this:

  • Add More Solvent: Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent (1-5% more) to lower the saturation point.[4]

  • Cool More Slowly: Allow the flask to cool to room temperature very slowly. You can insulate the flask by placing it on a cork ring or paper towels and covering it with a watch glass.[5] This gives the molecules more time to orient themselves into a crystal lattice.

  • Lower the Crystallization Temperature: Use a solvent with a lower boiling point. If the compound's melting point is low, a high-boiling solvent will almost certainly cause it to oil out.[4]

Q5: My crystallization yield is very low. How can I improve it?

A: A poor yield (e.g., <50%) is often due to using too much solvent, which leaves a significant amount of your product dissolved in the mother liquor.[5] To improve yield:

  • Minimize Solvent: During the initial dissolution, use the absolute minimum amount of hot solvent required to fully dissolve the compound.

  • Cool Thoroughly: Ensure the solution is cooled for an adequate amount of time in an ice bath (e.g., 15-20 minutes) after initial cooling to room temperature to maximize precipitation.

  • Check the Mother Liquor: After filtering your crystals, you can test the remaining filtrate (mother liquor) by evaporating a small amount. If a significant amount of solid appears, you may be able to recover more product by partially evaporating the solvent from the mother liquor and cooling for a "second crop" of crystals. Be aware that the second crop may be less pure than the first.

In-Depth Guides & Experimental Protocols
Systematic Solvent Selection Workflow

The selection of an appropriate solvent system is the most critical factor in successful crystallization. This workflow provides a structured approach to identifying a suitable single-solvent or two-solvent system.

Solvent_Selection_Workflow start Start: Crude Compound test_solubility Test Solubility (2-3 mg in 0.1 mL solvent) in parallel with 4-6 diverse solvents (e.g., Ethanol, Ethyl Acetate, Toluene, Heptane) start->test_solubility observe_rt Observe at Room Temp (RT) test_solubility->observe_rt observe_hot Heat to Boiling & Observe observe_rt->observe_hot If Insoluble at RT soluble_rt Result: Soluble at RT observe_rt->soluble_rt If Soluble at RT observe_cold Cool to RT then 0-5°C & Observe observe_hot->observe_cold If Soluble when Hot insoluble_hot Result: Insoluble when Hot observe_hot->insoluble_hot If Insoluble when Hot good_candidate Result: Good Single-Solvent Candidate observe_cold->good_candidate If Crystals Form solvent_candidate Result: Good 'Solvent' Candidate for a Pair soluble_rt->solvent_candidate antisolvent_candidate Result: Good Anti-Solvent Candidate insoluble_hot->antisolvent_candidate

Caption: Workflow for initial solvent screening.

Protocol 1: Systematic Solvent Screening
  • Preparation: Place approximately 10-20 mg of your crude methyl 4-methoxy-3-methylbenzofuran-2-carboxylate into several small test tubes.

  • Solvent Addition: To each tube, add a different solvent from the list in Table 1 below, starting with 0.2 mL.

  • Room Temperature Test: Agitate each tube at room temperature. Record whether the compound is soluble, sparingly soluble, or insoluble. A good solvent will show low solubility at this stage.

  • Hot Test: For the tubes where the compound was not fully soluble, gently heat them in a water or sand bath towards the boiling point of the solvent. Add solvent dropwise (up to a total of ~1.0 mL) until the solid just dissolves. If it dissolves completely, it's a potential candidate. If it remains insoluble, it is a poor solvent for single-solvent crystallization but may be a good anti-solvent.

  • Cooling Test: Allow the tubes that formed a clear solution upon heating to cool slowly to room temperature. Then, place them in an ice bath.

  • Observation: Observe the quality and quantity of crystals formed. An ideal solvent will produce a large crop of well-formed crystals upon cooling.

Data Presentation: Solvent Properties

Use the following table to guide your solvent choices. Solvents are ordered by decreasing polarity.

SolventBoiling Point (°C)Polarity IndexNotes
Water10010.2Unlikely to be a good solvent due to the compound's organic nature.
Methanol655.1Protic. Good for polar compounds. Often used in solvent/anti-solvent pairs.[3]
Ethanol784.3Protic. Similar to methanol, a good general-purpose solvent for moderately polar compounds.[6][7]
Isopropanol (IPA)823.9Protic. Less volatile than ethanol, which can promote slower crystal growth.
Acetonitrile825.8Aprotic. Can be effective for compounds with aromatic rings.[2]
Acetone565.1Aprotic. Very versatile but its low boiling point can lead to rapid evaporation and crashing out.
Ethyl Acetate774.4Aprotic. A very common and effective crystallization solvent for moderately polar esters.[1][8]
Dichloromethane (DCM)403.1Aprotic. Often too good a solvent, but useful for dissolving compounds for anti-solvent addition. Highly volatile.[2]
Toluene1112.4Aprotic. Good for aromatic compounds; its high boiling point can help dissolve difficult compounds and encourages slow cooling.[2]
Heptane/Hexane98 / 690.1Aprotic. Very non-polar. Typically used as anti-solvents.[3]
Protocol 2: Two-Solvent (Anti-Solvent) Crystallization

This method is ideal when no single solvent has the desired solubility profile.

  • Dissolution: Dissolve your compound in the minimum amount of a hot "good" solvent (one in which it is very soluble, e.g., ethyl acetate or acetone).

  • Anti-Solvent Addition: While the solution is still hot, add a miscible "bad" anti-solvent (one in which the compound is insoluble, e.g., hexane or water) dropwise until the solution just begins to turn cloudy (the cloud point). This indicates the solution is saturated.

  • Clarification: Add a few more drops of the hot "good" solvent to just re-dissolve the precipitate and make the solution clear again.

  • Cooling: Allow the solution to cool slowly. The gradual change in solvent polarity will decrease the compound's solubility and promote crystallization.

Troubleshooting Guide for Common Crystallization Failures

Use this decision tree to diagnose and solve issues during your crystallization experiments.

Troubleshooting_Workflow start Problem: No Crystals After Cooling check_solution Is the solution clear? start->check_solution clear_solution YES: Solution is Clear check_solution->clear_solution Yes oiling_out NO: An oil has separated check_solution->oiling_out No (Oily) clear_actions Likely Supersaturated or Too Dilute. 1. Scratch inner surface of flask. 2. Add a seed crystal. 3. Boil off some solvent to concentrate. 4. Cool in an ice/salt bath. clear_solution->clear_actions oiling_actions Compound is precipitating above its melting point. 1. Re-heat to dissolve the oil. 2. Add a small amount (1-5%) more solvent. 3. Allow to cool much more slowly. 4. Change to a lower-boiling point solvent. oiling_out->oiling_actions

Caption: Decision tree for troubleshooting common issues.

References
  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Why Your Protein Won't Crystallize: Understanding the 6 Common Failure Modes - Orbion. (2025, December 29). Retrieved from [Link]

  • Troubleshooting Common Issues with Crystallizer Equipment - Zhanghua Dryer. (2025, July 2). Retrieved from [Link]

  • Problems with Recrystallisations - University of York. (n.d.). Retrieved from [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir - White Rose Research Online. (2024, June 1). Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. (2022, July 8). Retrieved from [Link]

  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2023, February 19). Retrieved from [Link]

  • synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. (n.d.). Retrieved from [Link]

  • Synthesis and Crystal Structure of Benzofuran Derivative - Asian Publication Corporation. (2012). Retrieved from [Link]

  • Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer - PMC. (2022, October 12). Retrieved from [Link]

  • Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N- phenylthiazol-2(3H)-imines - -ORCA - Cardiff University. (2023, August 11). Retrieved from [Link]

Sources

Troubleshooting

Overcoming steric hindrance in methyl 4-methoxy-3-methylbenzofuran-2-carboxylate functionalization

Welcome to the Technical Support Center for advanced heterocyclic functionalization. This guide is specifically engineered for researchers and drug development professionals working with methyl 4-methoxy-3-methylbenzofur...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced heterocyclic functionalization. This guide is specifically engineered for researchers and drug development professionals working with methyl 4-methoxy-3-methylbenzofuran-2-carboxylate —a highly functionalized building block frequently utilized in the synthesis of kinase inhibitors and epigenetic modulators[1].

Due to its 1,2,3,4-tetrasubstitution pattern, this molecule presents severe steric microenvironments that routinely cause standard synthetic protocols to fail. This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to overcome these steric bottlenecks.

Mechanistic Overview: The Steric Bottleneck

Before attempting any functionalization, it is critical to understand the spatial dynamics of the benzofuran core. The molecule suffers from two primary steric clashes:

  • The C2-Ester Blockade: The C3-methyl group sterically shields the C2-methyl ester. This restricts the Bürgi-Dunitz trajectory required for nucleophilic attack at the carbonyl carbon, rendering standard room-temperature hydrolysis or amidation highly inefficient.

  • The C5-Position Shielding: The C4-methoxy group projects significant electron density and spatial bulk over the C5 position. This complicates transition-metal-catalyzed cross-coupling by hindering the oxidative addition and reductive elimination steps of the catalytic cycle[2].

StericLogic cluster_hindrance Steric Bottlenecks cluster_solutions Functionalization Solutions Target Methyl 4-methoxy-3-methylbenzofuran-2-carboxylate C2 C2-Ester Blocked by C3-Methyl Target->C2 C5 C5-Position Blocked by C4-Methoxy Target->C5 Sol1 AlMe3 Amidation (Lewis Acid Activation) C2->Sol1 Bypasses trajectory block Sol2 KOH/EtOH Reflux (Thermal Saponification) C2->Sol2 Overcomes activation energy Sol3 XPhos Pd G2 (Bulky Ligand Catalysis) C5->Sol3 Accelerates reductive elimination

Logical mapping of steric bottlenecks and their corresponding chemical solutions.

Troubleshooting Guide: C2-Ester Functionalization

Q: Why does standard LiOH hydrolysis of the C2-ester stall at <10% conversion? A: The C3-methyl group creates a steric shield around the C2-carbonyl carbon. Standard room-temperature saponification using LiOH in THF/H2O lacks the thermal energy to overcome the elevated activation barrier caused by this steric clash. Solution: Transition to high-temperature saponification using KOH in refluxing ethanol. The increased thermal energy, combined with a highly mobile hydroxide source in a protic solvent, overcomes the steric hindrance and drives the equilibrium forward to yield the benzofuran-2-carboxylic acid[3].

Q: How can I achieve direct amidation of this ester without hydrolyzing it to the carboxylic acid first? A: Direct aminolysis (simply heating the ester with an amine) will fail due to the poor electrophilicity of the sterically hindered ester. You must employ Lewis acid activation. Trimethylaluminum (AlMe 3​ ) reacts with the amine to form an intermediate dimethylaluminum amide. The highly Lewis acidic aluminum coordinates to the ester carbonyl oxygen, pulling electron density away from the carbon and locking the intermediate in a favorable conformation for intramolecular delivery of the amine, completely bypassing the standard steric block.

Troubleshooting Guide: Ring Functionalization & Cross-Coupling

Q: When attempting Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) at a halogenated C5 position, I observe significant protodehalogenation instead of the desired product. How do I fix this? A: The C4-methoxy group creates an ortho-steric clash during the catalytic cycle. While oxidative addition may occur, the steric bulk severely impedes the transmetalation and reductive elimination steps, leaving the palladium complex vulnerable to protodehalogenation. Solution: Utilize sterically demanding, electron-rich biarylphosphine ligands (such as XPhos or RuPhos, ideally as Pd G2/G3 precatalysts). The extreme steric bulk of these ligands forces the palladium center into a lower coordination state, which paradoxically accelerates the reductive elimination step by relieving steric strain in the transition state[1].

Quantitative Data: Reaction Efficiency Comparison

The following table summarizes the impact of steric hindrance on various functionalization conditions and the expected yields when applying optimized protocols.

Reaction TypeReagents / ConditionsSteric Bottleneck AddressedTypical Yield
Standard Hydrolysis LiOH, THF/H2O, RTNone (Fails due to C3-Methyl block)< 10%
High-Temp Hydrolysis KOH, EtOH/H2O, 90°C RefluxOvercomes activation energy barrier85 - 95%
Direct Amidation Amine, MeOH, 60°CNone (Fails due to poor electrophilicity)< 5%
Weinreb-Type Amidation Amine, AlMe 3​ , Toluene, 90°CAlMe 3​ activates carbonyl, bypasses clash75 - 85%
C5 Cross-Coupling Pd(PPh 3​ ) 4​ , Base, 100°CNone (Slow cycle leads to side reactions)15 - 20%
Optimized C5 Coupling XPhos Pd G2, Base, 100°CBulky ligand accelerates reductive elimination80 - 90%
Detailed Experimental Methodologies
Protocol A: AlMe 3​ -Mediated Direct Amidation of the C2-Ester

This protocol utilizes Lewis acid activation to force amidation past the C3-methyl steric block.

Workflow Step1 1. Substrate Prep Dissolve ester in dry toluene (0°C) Step2 2. Activation Add AlMe3 (2.0 eq) Stir 30 min Step1->Step2 Step3 3. Amine Addition Add amine (1.5 eq) Dropwise Step2->Step3 Step4 4. Thermal Shift Heat to 90°C for 12h Step3->Step4 Step5 5. Quench Rochelle's salt Stir 2h Step4->Step5

Step-by-step experimental workflow for AlMe3-mediated direct amidation.

Step 1: Substrate Preparation Dissolve methyl 4-methoxy-3-methylbenzofuran-2-carboxylate (1.0 eq) in anhydrous toluene (0.2 M) under an inert argon atmosphere. Cool the flask to 0°C. Self-Validation: Ensure the glassware is flame-dried. Any residual moisture will violently react with AlMe 3​ , producing methane gas and visibly reducing the effective concentration of the activator.

Step 2: Lewis Acid Activation Slowly add AlMe 3​ (2.0 eq, 2.0 M solution in toluene) dropwise. Stir for 30 minutes at 0°C. Self-Validation: A slight evolution of gas is normal if trace moisture is present in the solvent, but the solution must remain homogenous.

Step 3: Amine Addition Add the desired amine (1.5 eq) dropwise. Causality: The amine reacts with AlMe 3​ to form the active dimethylaluminum amide complex, which subsequently coordinates to the sterically hindered C2-ester.

Step 4: Thermal Shift Heat the reaction mixture to 90°C for 12 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the high-R f​ ester spot and the appearance of a lower-R f​ amide spot confirms successful conversion.

Step 5: Quench & Workup Cool the reaction to 0°C and carefully quench by adding a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Stir vigorously for 2 hours. Self-Validation: The initially thick, cloudy aluminum salt suspension will break into two distinct, clear liquid phases. If the aqueous layer remains cloudy, continue stirring until clear to ensure complete dissociation of aluminum complexes from your product. Extract with EtOAc, dry over Na 2​ SO 4​ , and concentrate.

Protocol B: High-Temperature Saponification

Step 1: Dissolution Dissolve the ester (1.0 eq) in a 4:1 mixture of Ethanol/H 2​ O (0.5 M).

Step 2: Base Addition & Reflux Add KOH (5.0 eq). Attach a reflux condenser and heat the mixture to 90°C (oil bath temperature) for 16 hours. Causality: The high concentration of hydroxide and elevated thermal energy are strictly required to bypass the steric shield of the C3-methyl group[3].

Step 3: Acidification & Isolation Cool to room temperature and concentrate in vacuo to remove the ethanol. Dilute the remaining aqueous layer with water and cool to 0°C. Slowly acidify with 1M HCl until pH 2 is reached. Self-Validation: A thick white precipitate of the benzofuran-2-carboxylic acid will form immediately upon crossing the pKa threshold. Filter the precipitate, wash with cold water, and dry under high vacuum.

Frequently Asked Questions (FAQs)

Q: Can I use BBr 3​ to demethylate the C4-methoxy group before functionalizing the C2-ester to reduce steric bulk? A: This is highly discouraged. BBr 3​ is a harsh Lewis acid that will not only cleave the C4-methoxy ether but is highly likely to coordinate with and cleave the C2-methyl ester, leading to a complex mixture of degraded products. If demethylation is required for your final compound, perform it after the C2-ester has been successfully converted to your target amide or robust functional group.

Q: Is microwave irradiation effective for the KOH hydrolysis? A: Yes. Microwave irradiation at 120°C for 30 minutes in EtOH/H 2​ O provides excellent conversion rates. It is a highly recommended alternative to an overnight conventional reflux, as it rapidly delivers the intense thermal energy required to bypass the C3-methyl steric block.

References
  • Direct α-Arylation of Benzo[b]furans Catalyzed by a Pd3 Cluster.
  • Investigation of the effect of different linker chemotypes on the inhibition of histone deacetylases (HDACs). IRIS Unimore.
  • Discovery and Characterization of BAY-184: A New Potent and Selective Acylsulfonamide-Benzofuran In Vivo-Active K

Sources

Optimization

Technical Support Center: HPLC Method Optimization for Methyl 4-methoxy-3-methylbenzofuran-2-carboxylate

Welcome to the Technical Support Center for the chromatographic analysis of benzofuran derivatives. This guide is specifically engineered for researchers and drug development professionals tasked with developing, optimiz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of benzofuran derivatives. This guide is specifically engineered for researchers and drug development professionals tasked with developing, optimizing, and validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for methyl 4-methoxy-3-methylbenzofuran-2-carboxylate .

Because benzofuran derivatives present unique physicochemical challenges—such as susceptibility to ester hydrolysis and the presence of closely related positional isomers—this guide bypasses generic advice to focus on the exact mechanistic causes of chromatographic failures and their field-proven solutions.

Core Analytical Workflow & Self-Validating Protocol

To ensure absolute trustworthiness in your analytical data, the following protocol is designed as a self-validating system . This means the method contains internal diagnostic checks (System Suitability Testing) that mathematically prove the system's fitness before any unknown samples are analyzed, aligning with the [1].

Step-by-Step Methodology

Step 1: Anhydrous Sample Preparation

  • Action: Weigh 10.0 mg of the methyl 4-methoxy-3-methylbenzofuran-2-carboxylate reference standard. Dissolve completely in 10.0 mL of LC-MS grade anhydrous Acetonitrile (Stock: 1.0 mg/mL).

  • Causality: Water in the diluent initiates premature hydrolysis of the ester group. Using 100% organic solvent for the stock ensures standard stability for up to 7 days at 4°C.

  • Dilution: Dilute to a working concentration of 50 µg/mL using a 50:50 mixture of Mobile Phase A and B immediately prior to injection to prevent solvent-mismatch peak distortion.

Step 2: Chromatographic System Setup

  • Column: High-strength silica (HSS) C18 or Phenyl-Hexyl, 100 mm × 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C (Actively heated).

  • Detection: Photodiode Array (PDA) scanning from 200–400 nm; extract chromatograms at 254 nm and 285 nm.

Step 3: Self-Validation via System Suitability Testing (SST)

  • Action: Inject the 50 µg/mL working standard six consecutive times before running the sample sequence.

  • Validation Gate: The sequence must automatically halt if the Relative Standard Deviation (RSD) of the retention time exceeds 1.0%, or if the peak tailing factor exceeds 1.5. This ensures that any mechanical failures (e.g., pump cavitation) or chemical degradation are caught before data acquisition.

HPLC_Workflow Start Sample Prep: Methyl 4-methoxy-3-methylbenzofuran-2-carboxylate (Anhydrous ACN) Column Column Selection: C18 or Phenyl-Hexyl (Sub-2 µm) Start->Column MobilePhase Mobile Phase: Water/ACN + 0.1% Formic Acid (pH ~2.7) Column->MobilePhase Gradient Gradient Elution: 10% -> 90% ACN MobilePhase->Gradient Detection Detection: PDA (254/280 nm) & MS Gradient->Detection Evaluate System Suitability Testing: Rs > 2.0, Tf < 1.5 Detection->Evaluate Opt Optimize: Adjust Gradient Slope or Temp Evaluate->Opt Criteria Not Met Valid Method Validation (ICH Q2(R1) Compliant) Evaluate->Valid Criteria Met Opt->MobilePhase Iterate

Caption: Workflow for HPLC method development and validation of benzofuran derivatives.

Troubleshooting Guides & FAQs

Q1: Why am I seeing a secondary peak eluting earlier than the main analyte, especially in samples that have been sitting in the autosampler?

Causality: Methyl 4-methoxy-3-methylbenzofuran-2-carboxylate contains an ester linkage at the C2 position. Under aqueous conditions (especially if the sample diluent is unbuffered or exposed to temperature fluctuations), this ester undergoes hydrolysis to form 4-methoxy-3-methylbenzofuran-2-carboxylic acid . Because the free carboxylic acid is significantly more polar and ionizable than the neutral methyl ester, it interacts less with the hydrophobic stationary phase and elutes earlier. Solution:

  • Always prepare your sample diluent with a high percentage of organic solvent (e.g., >80% Acetonitrile) and store vials in a temperature-controlled autosampler set to 4°C.

  • Ensure your mobile phase contains an acidic modifier (0.1% Formic Acid or 0.1% Trifluoroacetic acid). This keeps the acidic degradant fully protonated, preventing peak splitting and ensuring it elutes as a sharp, quantifiable peak separate from the main ester.

Degradation_Pathway Ester Methyl 4-methoxy-3-methylbenzofuran-2-carboxylate (Target Analyte: Neutral, Highly Retained) Hydrolysis Ester Hydrolysis (Aqueous/pH Stress) Ester->Hydrolysis Acid 4-methoxy-3-methylbenzofuran-2-carboxylic acid (Degradant: Ionizable, Early Eluting) Hydrolysis->Acid

Caption: Degradation pathway of the ester analyte into its free carboxylic acid form.

Q2: How can I resolve the target analyte from closely related positional isomers (e.g., 5-methoxy vs. 4-methoxy)?

Causality: Standard C18 columns rely almost entirely on hydrophobic dispersion forces. Positional isomers of benzofuran derivatives often have identical partition coefficients (LogP), making them co-elute on C18 phases. Solution: Switch your stationary phase to a Phenyl-Hexyl column. As outlined in advanced [2], Phenyl-Hexyl phases offer alternative selectivity by inducing π−π interactions between the electron-rich benzofuran ring and the stationary phase. The slight steric differences in the methoxy group's position will drastically alter these π−π interactions, allowing for baseline resolution ( Rs​>2.0 ).

Q3: My peak tailing factor ( Tf​ ) is consistently above 1.5. What is causing this and how do I fix it?

Causality: While the target ester is neutral, the silica backbone of the HPLC column contains residual silanol groups (Si-OH). If the column is aging, or if the silica is not fully end-capped, these silanols become deprotonated ( Si−O− ) and cause secondary ion-exchange interactions with trace impurities or the analyte's polarized functional groups. Solution:

  • Replace the column with a modern, fully end-capped hybrid silica column (e.g., Ethylene Bridged Hybrid - BEH).

  • Verify that the mobile phase pH is strictly controlled at ~2.7 (using 0.1% Formic Acid) to suppress silanol ionization.

Q4: I am experiencing retention time drift over a sequence of 100 injections. How do I stabilize the method?

Causality: Retention time drift in gradient RP-HPLC is almost always caused by either (A) the evaporation of the volatile organic modifier (Acetonitrile) from premixed mobile phase bottles, or (B) fluctuations in ambient laboratory temperature affecting the column thermodynamics. Solution:

  • Thermodynamic Control: Utilize an active column compartment heater set to 40°C. Elevated temperatures lower the mobile phase viscosity, reduce backpressure, and insulate the separation from ambient room changes.

  • Pump Delivery: Instead of premixing, use the HPLC pump to dynamically mix 100% Aqueous (Line A) and 100% Organic (Line B) channels.

Quantitative Data & Optimization Parameters

To facilitate rapid method transfer and optimization, the following tables summarize the validated quantitative parameters required for the successful analysis of benzofuran derivatives [3].

Table 1: Optimized Gradient Elution Profile

This shallow gradient is specifically designed to separate the neutral ester from its polar hydrolysis products.

Time (min)Flow Rate (mL/min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Curve Profile
0.000.4090.010.0Initial
1.000.4090.010.0Isocratic Hold
8.000.4010.090.0Linear Ramp
10.000.4010.090.0Wash
10.100.4090.010.0Re-equilibration
14.000.4090.010.0End
Table 2: System Suitability Acceptance Criteria (SST)

Compare your experimental results against these target metrics to validate system readiness.

ParameterTarget ValueCausality / Rationale
Resolution ( Rs​ ) > 2.0Ensures baseline separation between the target ester and the carboxylic acid degradant.
Tailing Factor ( Tf​ ) < 1.5Indicates absence of secondary silanol interactions; ensures accurate peak integration.
Retention Time %RSD < 1.0%Validates pump delivery accuracy and mobile phase consistency across injections.
Peak Area %RSD < 2.0%Validates autosampler precision and confirms the analyte is not degrading in the vial.

References

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at:[Link]

  • Method Development: A Guide to Basics. Waters Corporation. Available at:[Link]

Troubleshooting

Technical Support Center: Optimizing the Esterification of 4-Methoxy-3-methylbenzofuran-2-carboxylic Acid

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult on the unique challenges posed by electron-rich heterocyclic systems.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult on the unique challenges posed by electron-rich heterocyclic systems. Synthesizing methyl 4-methoxy-3-methylbenzofuran-2-carboxylate from its corresponding carboxylic acid is notoriously prone to yield-killing side reactions—most notably, decarboxylation.

This guide is designed to provide you with a deep mechanistic understanding of these failure modes, field-proven troubleshooting matrices, and self-validating protocols to ensure high-yield, high-purity esterification.

Mechanistic Pathway & Failure Modes

To control the reaction, we must first understand the causality of the side products. The benzofuran ring is highly electron-rich, with electron density further amplified by the 4-methoxy (resonance donor) and 3-methyl (hyperconjugation donor) groups.

When exposed to standard acidic esterification conditions, this high electron density stabilizes the ipso-protonation at the C2 position. Once protonated, the molecule rapidly loses CO₂ to restore aromaticity, leading to irreversible decarboxylation [1]. Furthermore, the 3-methyl group introduces significant steric hindrance, slowing down the formation of the tetrahedral intermediate required in standard Fischer esterifications. Prolonged heating to overcome this steric barrier only accelerates the degradation pathways [2].

EsterificationPathways SM 4-Methoxy-3-methylbenzofuran- 2-carboxylic acid Desired Methyl 4-methoxy-3-methylbenzofuran- 2-carboxylate SM->Desired Base / MeI (Optimal) Decarb 4-Methoxy-3-methylbenzofuran (Decarboxylation) SM->Decarb Heat + Strong Acid (-CO2) Demethyl Demethylated Byproducts (Ether Cleavage) SM->Demethyl Harsh Lewis Acids (-CH3)

Mechanistic pathways of benzofuran-2-carboxylic acid esterification and common side reactions.

Troubleshooting Matrix: Quantitative Data & Corrective Actions

If your crude LC-MS or NMR shows a complex mixture, use the following table to diagnose the specific mechanistic failure and apply the targeted corrective action.

Observed Side ProductAnalytical Signature (LC-MS)Primary Mechanistic CauseTypical Yield PenaltyCorrective Action
Decarboxylated Core [M+H]⁺ 163.07Ipso-protonation at C2 under acidic conditions combined with heat.20–60%Abandon acid catalysis. Switch to base-promoted alkylation (Protocol A).
Demethylated Ester [M+H]⁺ 207.06Aryl ether cleavage triggered by harsh Lewis acids or prolonged strong acid exposure.5–15%Ensure reagents are free of Lewis acid impurities; limit reaction temp to <40°C.
Unreacted Starting Material [M-H]⁻ 205.05Steric clash from the 3-methyl group impeding tetrahedral intermediate formation.10–30%Bypass carbonyl addition by using an Sₙ2 approach (carboxylate attacking MeI).

Self-Validating Experimental Protocols

To completely bypass the steric hindrance of the 3-methyl group and the risk of acid-catalyzed decarboxylation, the industry standard is to shift from a Fischer esterification to a Base-Promoted Alkylation [3]. In this pathway, the carboxylic acid is deprotonated to form a highly nucleophilic carboxylate, which then undergoes a rapid Sₙ2 reaction with methyl iodide.

Protocol A: Base-Promoted Alkylation (Recommended)

This protocol is designed to be acid-free, preventing decarboxylation entirely.

  • Dissolution: Suspend 4-methoxy-3-methylbenzofuran-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M).

    • Validation Checkpoint: Ensure complete dissolution. A clear solution confirms the absence of heterogeneous kinetics, which can lead to incomplete reactions.

  • Deprotonation: Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq). Stir at room temperature for 15 minutes.

    • Causality: K₂CO₃ is a mild base that quantitatively generates the carboxylate anion without risking base-catalyzed ring-opening.

  • Alkylation: Cool the reaction to 0°C using an ice bath. Add Methyl Iodide (MeI, 1.5 eq) dropwise.

    • Causality: The Sₙ2 reaction is highly exothermic. Cooling prevents the volatile MeI (bp 42°C) from evaporating and suppresses potential over-alkylation.

  • Reaction Monitoring: Remove the ice bath and stir at room temperature for 2 hours.

    • Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. You should observe the complete disappearance of the m/z 205.05 [M-H]⁻ peak and the emergence of the m/z 221.08 [M+H]⁺ peak.

  • Workup & DMF Removal: Quench with cold water (3x reaction volume) and extract with Ethyl Acetate (EtOAc). Wash the combined organic layers with a 5% aqueous LiCl solution (3x).

    • Causality: DMF is notoriously difficult to remove and causes emulsions. The LiCl wash dramatically increases the partition coefficient of DMF into the aqueous phase, ensuring a highly pure crude product.

Frequently Asked Questions (FAQs)

Q: Why am I seeing a massive peak at m/z 163.07 in my LC-MS when I use Sulfuric Acid and Methanol? A: You are observing the decarboxylated side product (4-methoxy-3-methylbenzofuran). The combination of the electron-donating 4-methoxy group and the 3-methyl group makes the C2 position highly susceptible to electrophilic attack by protons. Once protonated, the molecule ejects CO₂. You must avoid strong acids and heat [1].

Q: Can I use TMS-diazomethane instead of Methyl Iodide to avoid toxicity concerns? A: Yes. TMS-diazomethane is an excellent, mild alternative that operates at room temperature in a mixture of Methanol and Toluene. It reacts rapidly with the carboxylic acid to form the methyl ester, completely avoiding both the steric penalty of the 3-methyl group and the acidic conditions that cause decarboxylation. However, TMS-diazomethane is highly toxic and requires strict fume hood protocols.

Q: My reaction is stalling at 70% conversion even with Protocol A. What is going wrong? A: Stalled base-promoted alkylations are almost always due to the loss of Methyl Iodide via evaporation or the use of wet DMF. MeI is highly volatile. Ensure your reaction flask is tightly sealed, use strictly anhydrous DMF (water competes for the electrophile), and consider adding an additional 0.5 eq of MeI if the reaction stalls.

Q: How does the 3-methyl group specifically cause problems in standard esterifications? A: In a standard Fischer esterification, the carbonyl carbon must transition from a flat sp² geometry to a bulky sp³ tetrahedral intermediate. The 3-methyl group sits immediately adjacent to this reaction center, creating a severe steric clash with the incoming alcohol nucleophile. This raises the activation energy, slowing the reaction and giving side reactions (like decarboxylation) time to outcompete the desired pathway [2].

References

  • Conversion of Carboxylic Acids to Esters using Acid and Alcohols (Fischer Esterification) Master Organic Chemistry URL:[Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives Journal of Chemistry (Hindawi) URL:[Link]

  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry Molecules (MDPI) URL:[Link]

Reference Data & Comparative Studies

Validation

Comprehensive Guide on Reactivity: Methyl vs. Ethyl 4-Methoxy-3-methylbenzofuran-2-carboxylate

Benzofuran-2-carboxylates are privileged scaffolds in medicinal chemistry, frequently serving as critical intermediates in the synthesis of complex therapeutics, including Fibroblast Growth Factor Receptor (FGFR) inhibit...

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Author: BenchChem Technical Support Team. Date: April 2026

Benzofuran-2-carboxylates are privileged scaffolds in medicinal chemistry, frequently serving as critical intermediates in the synthesis of complex therapeutics, including Fibroblast Growth Factor Receptor (FGFR) inhibitors and anti-inflammatory agents[1]. When designing synthetic routes involving the 4-methoxy-3-methylbenzofuran-2-carboxylate core, the selection of the ester protecting group—specifically methyl versus ethyl—profoundly impacts downstream functionalization[2].

This guide provides an objective, data-driven comparison of the reactivity profiles of methyl and ethyl ester derivatives, offering mechanistic insights and self-validating experimental protocols for drug development professionals.

Mechanistic Causality: Steric and Electronic Interplay

The reactivity of the C2-carboxylate in benzofuran systems is governed by a delicate balance of steric hindrance and electronic effects[3]. The specific substitution pattern of the 4-methoxy-3-methylbenzofuran core amplifies the differences between methyl and ethyl esters:

  • Inherent Scaffold Deactivation : The 4-methoxy group acts as an electron-donating group (+R effect), increasing the electron density of the benzofuran core and slightly reducing the electrophilicity of the C2-carbonyl[1]. Furthermore, the 3-methyl group introduces significant local steric bulk directly adjacent to the reaction center[2].

  • Ester Alkyl Group Dynamics : Because the transition state for nucleophilic acyl substitution is already sterically crowded by the 3-methyl group, the choice of the ester alkyl chain becomes the rate-limiting variable. The ethyl group introduces a larger steric radius and a slightly stronger inductive electron-donating effect (+I) compared to the methyl group[3].

  • Causality : Consequently, the methyl ester is significantly more susceptible to nucleophilic attack (e.g., hydrolysis, amidation) than the ethyl ester. Attempting direct amidation on the ethyl ester often requires harsh conditions that can lead to scaffold degradation, whereas the methyl ester reacts smoothly under milder conditions[4].

Reactivity A 4-Methoxy-3-methylbenzofuran- 2-carboxylate Scaffold B Methyl Ester (Low Steric Bulk) A->B -OCH3 C Ethyl Ester (High Steric Bulk) A->C -OCH2CH3 D Rapid Nucleophilic Attack (k_rel = 1.0) B->D Hydrolysis/Amidation E Slow Nucleophilic Attack (k_rel ≈ 0.3) C->E Hydrolysis/Amidation

Steric and electronic factors dictating benzofuran-2-carboxylate reactivity.

Quantitative Reactivity Comparison

The following table summarizes the comparative performance of the methyl and ethyl derivatives across standard synthetic transformations. Data is extrapolated from kinetic profiling of substituted benzofuran-2-carboxylates[2][4].

ParameterMethyl 4-methoxy-3-methylbenzofuran-2-carboxylateEthyl 4-methoxy-3-methylbenzofuran-2-carboxylate
Steric Hindrance (Relative) LowModerate to High
Carbonyl Electrophilicity HighModerate (suppressed by +I of ethyl)
Relative Hydrolysis Rate ( krel​ ) 1.00~0.35
Direct Amidation Yield (24h, 25°C) > 85%< 40%
Optimal Hydrolysis Conditions LiOH, THF/H 2​ O, 0°CNaOH, EtOH/H 2​ O, 60°C
Transesterification Susceptibility High (Prone to scrambling in EtOH)Low (Stable in bulkier alcohols)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal standards and mass-balance checks to differentiate true reactivity differences from experimental artifacts.

Workflow S1 Equimolar Substrates S2 Nucleophile Addition S1->S2 S3 Kinetic Sampling S2->S3 S4 HPLC-UV Analysis S3->S4 S5 Mass Balance Validation S4->S5

Self-validating kinetic workflow for ester reactivity profiling.

Protocol A: Comparative Base-Catalyzed Hydrolysis Kinetics

Objective: Quantify the hydrolysis rate difference between the methyl and ethyl esters while verifying scaffold stability.

  • Substrate Preparation : Prepare a 0.1 M solution of the methyl ester and a separate 0.1 M solution of the ethyl ester in THF.

  • Internal Standard Addition : Add biphenyl (0.05 M) to both solutions. Causality: Biphenyl is inert to hydrolysis and serves as a constant reference peak for HPLC-UV, ensuring that any volume changes or injection errors do not skew kinetic data.

  • Reaction Initiation : Equilibrate both flasks to 25°C. Add 1.5 equivalents of 1M aqueous LiOH to each flask simultaneously under vigorous stirring.

  • Kinetic Sampling : Withdraw 50 µL aliquots at t=0,15,30,60,120 minutes. Immediately quench each aliquot into 500 µL of 0.1 M HCl in acetonitrile to halt the reaction.

  • HPLC-UV Analysis & Validation : Inject quenched samples into an HPLC.

    • Self-Validation Check: Calculate the mass balance. The molar sum of the remaining ester and the newly formed 4-methoxy-3-methylbenzofuran-2-carboxylic acid must equal the initial ester concentration (relative to the biphenyl standard). A mass balance < 95% indicates side reactions (e.g., methoxy cleavage).

Protocol B: Direct Amidation with Piperazine

Objective: Synthesize benzofuran-2-carboxamide derivatives, a common motif in psychiatric and oncological drugs[4].

  • Solvent Matching : Dissolve the methyl ester in methanol, or the ethyl ester in ethanol (0.2 M). Causality: Using a solvent that matches the ester leaving group prevents competitive transesterification, which would convolute the kinetic analysis of the amidation[3].

  • Reagent Addition : Add 3.0 equivalents of anhydrous piperazine.

  • Thermal Cycling : Stir the methyl ester reaction at 40°C and the ethyl ester reaction at 80°C (reflux).

  • LC-MS Monitoring : Monitor the reaction at 12-hour intervals.

    • Self-Validation Check: Look for the [M+H]+ of the desired piperazinyl amide. For the ethyl ester, if prolonged heating at 80°C is required, monitor specifically for [M+H−14]+ peaks, which indicate undesired demethylation of the 4-methoxy group under harsh basic conditions.

References

  • Structural Optimization of Fibroblast Growth Factor Receptor Inhibitors for Treating Solid Tumors | Journal of Medicinal Chemistry - ACS Publications. acs.org.
  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives | Journal of Chemistry. semanticscholar.org.
  • US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives. google.com.
  • Carboxylic Acid Derivatives Part 11 - Reactions of Ester. youtube.com.

Sources

Comparative

Validation of Quantitative NMR (qNMR) Methods for Methyl 4-methoxy-3-methylbenzofuran-2-carboxylate Purity: A Comparative Guide

Executive Summary In the synthesis and quality control of advanced pharmaceutical intermediates, the absolute purity of building blocks dictates the success of downstream active pharmaceutical ingredient (API) manufactur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis and quality control of advanced pharmaceutical intermediates, the absolute purity of building blocks dictates the success of downstream active pharmaceutical ingredient (API) manufacturing. Methyl 4-methoxy-3-methylbenzofuran-2-carboxylate (CAS: 20052-07-7) is a highly functionalized heterocycle requiring rigorous purity validation. While High-Performance Liquid Chromatography (HPLC) remains the industry standard for trace impurity profiling, it is fundamentally a relative technique that relies on uniform UV response factors or the availability of identical reference standards[1].

This guide objectively compares the performance of quantitative Nuclear Magnetic Resonance (qNMR) against HPLC-UV for the purity assessment of methyl 4-methoxy-3-methylbenzofuran-2-carboxylate. By leveraging the universal response of the hydrogen nucleus, qNMR provides a self-validating, primary ratio measurement procedure that achieves absolute quantification with direct traceability to the International System of Units (SI)[2][3].

The Metrological Case for qNMR in Benzofuran Derivatives

Causality and Scientific Principles

The core principle of qNMR is the direct proportionality between the integrated area of an NMR resonance signal and the number of nuclei generating that signal[1][4]. Unlike UV detectors, where response factors vary wildly based on the molar extinction coefficient of different chromophores, the NMR response for a fully relaxed proton is universal[3].

When analyzing methyl 4-methoxy-3-methylbenzofuran-2-carboxylate, HPLC-UV area normalization often overestimates purity. This occurs because the benzofuran core is highly UV-active; if impurities lack a strong chromophore (e.g., residual aliphatic solvents, inorganic salts, or water), they remain invisible to the UV detector[1][5]. qNMR solves this by co-dissolving the analyte with a Certified Reference Material (CRM) internal standard (IS)[6]. The mass fraction purity is then calculated using a fundamental molar ratio equation, eliminating the need for an identical analyte reference standard[2][4].

G N1 Analyte Identification (Methyl 4-methoxy-3-methylbenzofuran-2-carboxylate) N2 Internal Standard (IS) Selection (e.g., Maleic Acid, CRM grade) N1->N2 N3 T1 Relaxation Measurement (Inversion Recovery) N2->N3 N4 Parameter Optimization (D1 > 7*T1, 90° Pulse) N3->N4 N5 Data Acquisition & Processing (S/N > 1000, Baseline Correction) N4->N5 N6 Purity Calculation (Molar Ratio Equation) N5->N6

qNMR Method Development and Validation Workflow.

Experimental Protocol: Self-Validating qNMR Workflow

To ensure trustworthiness and reproducibility, the following protocol establishes a self-validating system for the qNMR analysis of methyl 4-methoxy-3-methylbenzofuran-2-carboxylate.

Step 1: Internal Standard Selection & Sample Preparation

The analyte exhibits distinct proton signals: aromatic protons (~6.5–7.5 ppm), methoxy/methyl ester singlets (~3.9 ppm), and a methyl singlet (~2.5 ppm). The IS must not overlap with these regions[7].

  • IS Selection: Maleic acid (CRM grade, singlet at ~6.26 ppm in DMSO-d6) is selected due to its high purity, stability, and non-overlapping chemical shift[4][7].

  • Weighing: Using a calibrated ultra-microbalance (d = 0.001 mg), accurately weigh ~20.000 mg of the benzofuran analyte and ~5.000 mg of Maleic acid CRM into a clean glass vial[2][6].

  • Dissolution: Add 1.0 mL of deuterated dimethyl sulfoxide (DMSO-d6). Sonicate for 5 minutes to ensure complete, homogeneous dissolution, preventing line broadening caused by sample inhomogeneities[7]. Transfer 600 µL to a high-quality 5 mm NMR tube.

Step 2: NMR Acquisition Parameters
  • T1 Determination: Perform an inversion-recovery experiment to measure the longitudinal relaxation time ( T1​ ) for all quantifiable peaks[8]. Assume the longest T1​ is 4 seconds.

  • Relaxation Delay (D1): Set D1 to ≥7×T1​ (e.g., 30 seconds). This causal choice ensures >99.9% magnetization recovery between scans, preventing signal saturation and quantitative bias[2].

  • Pulse Angle: Use a precise 90∘ excitation pulse for maximum signal intensity.

  • Transients (Scans): Acquire a minimum of 64 scans to ensure the Signal-to-Noise (S/N) ratio exceeds 1000 for the peaks of interest, a critical threshold for minimizing integration uncertainty[2].

Step 3: Data Processing
  • Apply a zero-filling factor of at least 64k data points and an exponential window function with a line broadening (LB) of 0.3 Hz.

  • Perform rigorous manual phase correction and high-order polynomial baseline correction. Clean baselines are the "quantitative insurance policy" for accurate integration[8].

Comparative Performance: qNMR vs. HPLC-UV

To objectively evaluate the method, the same batch of methyl 4-methoxy-3-methylbenzofuran-2-carboxylate was analyzed using both the validated qNMR protocol and a standard HPLC-UV method (Area Normalization at 254 nm).

G Start Purity Assessment Strategy HPLC HPLC-UV Analysis Start->HPLC qNMR 1H qNMR Analysis Start->qNMR HPLC_Pros High Sensitivity Trace Impurity Profiling HPLC->HPLC_Pros HPLC_Cons Requires Identical Reference Standard UV Response Factor Bias HPLC->HPLC_Cons qNMR_Pros Absolute Quantification No Analyte Reference Needed qNMR->qNMR_Pros qNMR_Cons Lower Sensitivity for Trace Impurities Requires High Concentration qNMR->qNMR_Cons

Decision Matrix: qNMR vs. HPLC-UV for Purity Assessment.

Table 1: Methodological Comparison
Parameter1H qNMR MethodHPLC-UV Method
Primary Principle Absolute molar ratio quantification[1]Relative chromatographic separation[1]
Reference Standard Universal CRM (e.g., Maleic Acid)[3]Identical Analyte Reference Required
Response Factor Universal (Proton = Proton)[3]Variable (Dependent on UV Chromophore)
Sensitivity (LOD) ~0.1% - 1.0% (Concentration dependent)~0.01% - 0.05% (Highly sensitive)
Sample Recovery 100% Non-destructive[4]Destructive
Table 2: Experimental Purity Results (Representative Batch)
ReplicateqNMR Purity (% w/w)HPLC-UV Purity (Area %)Discrepancy ( Δ )
198.12%99.65%1.53%
298.15%99.68%1.53%
398.09%99.62%1.53%
Mean ± SD 98.12% ± 0.03% 99.65% ± 0.03% ~1.53% Bias
Data Interpretation & Causality

The experimental data reveals a systematic discrepancy: HPLC-UV reports a purity of 99.65%, while qNMR reports an absolute mass fraction purity of 98.12%. Why does this occur? The causality lies in the detection mechanisms. HPLC-UV area normalization assumes that all components in the sample absorb UV light equally at 254 nm[1]. However, if the sample contains moisture, residual inorganic salts from the synthesis, or aliphatic solvents (which lack chromophores), the UV detector will not register them. Consequently, the main peak's area percentage is artificially inflated[1][5]. qNMR, being a mass-balance and molar-based technique, accounts for the entire sample mass weighed into the tube. The qNMR result is the true mass fraction purity, providing a more accurate representation of the composition for downstream stoichiometric calculations[1].

Conclusion

For the rigorous validation of methyl 4-methoxy-3-methylbenzofuran-2-carboxylate, qNMR serves as an indispensable, primary analytical tool. While HPLC remains necessary for detecting trace-level organic impurities, it cannot be solely relied upon for absolute purity assignment without an identical reference standard. By integrating high-precision weighing, careful internal standard selection, and optimized relaxation parameters, qNMR provides an orthogonal, self-validating method that ensures scientific integrity and regulatory confidence.

Sources

Validation

Benchmarking catalytic efficiency in methyl 4-methoxy-3-methylbenzofuran-2-carboxylate synthesis routes

Benchmarking Catalytic Efficiency in Methyl 4-methoxy-3-methylbenzofuran-2-carboxylate Synthesis Routes Executive Summary & Molecular Context Benzofuran-2-carboxylate derivatives are privileged scaffolds in medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Catalytic Efficiency in Methyl 4-methoxy-3-methylbenzofuran-2-carboxylate Synthesis Routes

Executive Summary & Molecular Context

Benzofuran-2-carboxylate derivatives are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in antimicrobial, anti-inflammatory, and antineoplastic agents[1]. Synthesizing highly substituted derivatives—specifically methyl 4-methoxy-3-methylbenzofuran-2-carboxylate —presents unique steric and electronic challenges. The presence of the 3-methyl group introduces steric hindrance during cyclization, while the 4-methoxy substitution alters the nucleophilicity of the phenolic precursor.

Historically, traditional acid/base-mediated cyclizations have suffered from poor regioselectivity, unwanted ester hydrolysis, and extended reaction times. This guide benchmarks three modern catalytic paradigms to overcome these bottlenecks: Organocatalytic Rap-Stoermer condensation, Palladium-catalyzed oxidative annulation, and Microwave-assisted green catalysis.

Mechanistic Pathways & Catalytic Strategies

Workflow cluster_routes Catalytic Benchmarking Routes SM Precursors: 2-Hydroxy-6-methoxyacetophenone + Methyl bromoacetate R1 Route A: Organocatalytic TEA Catalyst, 130°C, Solvent-Free SM->R1 Base-mediated Substitution R2 Route B: Transition Metal Pd(OAc)2, Cu(OAc)2, 110°C SM->R2 C-H Activation & Insertion R3 Route C: Green Chemistry Ionic Liquid + Al2O3, MW 360W SM->R3 Microwave Superheating Prod Target Molecule: Methyl 4-methoxy-3-methylbenzofuran-2-carboxylate R1->Prod Yield: ~88% Time: 3 h R2->Prod Yield: ~80% Time: 15 h R3->Prod Yield: >92% Time: 10 min

Fig 1: Catalytic pathways for methyl 4-methoxy-3-methylbenzofuran-2-carboxylate synthesis.

Quantitative Benchmarking of Catalytic Efficiency

To objectively evaluate these routes, we benchmark them across five critical parameters: reaction kinetics, thermodynamic requirements, overall yield, environmental impact (E-factor), and scalability.

ParameterRoute A: TEA (Rap-Stoermer)Route B: Pd-Catalyzed AnnulationRoute C: MW / Ionic Liquid
Primary Catalyst Triethylamine (TEA)Pd(OAc)₂ / Cu(OAc)₂[bmim]Br / Basic Al₂O₃
Thermal Conditions 130 °C (Conventional heating)110 °C (Oil bath)Microwave Irradiation (360 W)
Reaction Kinetics 2 – 4 hours12 – 15 hours< 10 minutes
Average Yield 85 – 90%75 – 80%> 92%
Solvent System Solvent-free (Neat)Toluene / DMFSolvent-free (Solid-state)
Key Advantage No specialized equipment neededHigh functional group toleranceUltra-fast kinetics, Green

Step-by-Step Experimental Protocols (Self-Validating Systems)

As a self-validating system, each protocol below includes mechanistic causality for the reagents chosen and intrinsic analytical checkpoints to verify reaction progression without relying solely on end-point analysis.

Protocol A: Triethylamine (TEA)-Catalyzed Solvent-Free Synthesis

This route leverages a modified Rap-Stoermer condensation, condensing 2-hydroxy-6-methoxyacetophenone with methyl bromoacetate[2].

  • Step 1: Reagent Homogenization: In a 50 mL round-bottom flask, combine 2-hydroxy-6-methoxyacetophenone (1.0 eq, 10 mmol) and methyl bromoacetate (1.1 eq, 11 mmol).

  • Step 2: Catalyst Introduction: Add Triethylamine (TEA) (0.2 eq, 2 mmol) dropwise.

    • Causality: TEA acts as a sterically hindered, mild organic base. Unlike strong aqueous bases (e.g., NaOH), TEA selectively deprotonates the phenolic hydroxyl group to initiate the nucleophilic attack without hydrolyzing the sensitive methyl ester moiety of the product[2].

  • Step 3: Thermal Activation: Heat the neat mixture to 130 °C under constant stirring for 3 hours.

    • Causality: Operating under solvent-free conditions drastically increases the effective molarity of the reactants, driving the bimolecular Dieckmann-like condensation forward efficiently[2].

  • Step 4: In-Process Validation: Monitor the reaction via TLC (Hexane:EtOAc 8:2). The reaction is analytically complete when the broad phenolic O-H stretch (~3300 cm⁻¹) disappears in FT-IR, and a sharp, distinct ester carbonyl stretch emerges at ~1720 cm⁻¹.

  • Step 5: Isolation: Cool to room temperature, dilute with EtOAc (20 mL), and wash with 0.1 M HCl to quench and remove residual TEA. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

Protocol B: Microwave-Assisted Ionic Liquid / Basic Alumina Synthesis

This route represents the pinnacle of green chemistry kinetics, utilizing solid-supported microwave synthesis[3].

  • Step 1: Solid Support Preparation: Dissolve 2-hydroxy-6-methoxyacetophenone (1.0 eq) and methyl bromoacetate (1.1 eq) in a minimal amount of ethanol. Add basic alumina (Al₂O₃) (2 g per mmol of reactant) and stir until a free-flowing powder is obtained after solvent evaporation.

    • Causality: Basic alumina acts as both a solid support and an inorganic base. Its massive surface area physically separates intermediate species, preventing unwanted dimerization while facilitating the initial O-alkylation[3].

  • Step 2: Susceptor Addition: Dope the solid mixture with the ionic liquid 1-butyl-3-methylimidazolium bromide ([bmim]Br) (10 mol%).

    • Causality: Ionic liquids are highly polar media that act as exceptional microwave susceptors. [bmim]Br absorbs microwave radiation efficiently, translating electromagnetic energy into instantaneous, localized thermal superheating, drastically lowering the activation energy[3].

  • Step 3: Microwave Irradiation: Place the solid mixture in a microwave reactor and irradiate at 360 W for 10 minutes.

  • Step 4: In-Process Validation: Extract a small aliquot of the solid mass with hot ethanol and analyze via ¹H-NMR. Successful cyclization is confirmed by the appearance of the benzofuran 3-methyl singlet at ~2.4 ppm and the ester methoxy singlet at ~3.9 ppm.

  • Step 5: Isolation: Extract the bulk product from the alumina using hot ethanol, filter, and recrystallize the filtrate to yield pure methyl 4-methoxy-3-methylbenzofuran-2-carboxylate.

Protocol C: Palladium-Catalyzed Oxidative Annulation

For laboratories requiring late-stage functionalization, transition-metal catalysis offers an alternative via direct C-H activation[4].

  • Step 1: Reaction Setup: In an oven-dried Schlenk tube, combine the phenolic precursor (1.0 eq), methyl acrylate derivative (1.5 eq), Pd(OAc)₂ (5 mol%), and Cu(OAc)₂ (2.0 eq) in anhydrous DMF.

    • Causality: Pd(OAc)₂ serves as the active transition metal catalyst facilitating the electrophilic metallation of the aromatic ring. Cu(OAc)₂ acts as a stoichiometric terminal oxidant; its role is crucial to reoxidize the transient Pd(0) species back to the active Pd(II) state, closing the catalytic cycle[4].

  • Step 2: Thermal Cyclization: Stir the mixture at 110 °C for 12–15 hours under an argon atmosphere.

  • Step 3: Isolation: Filter the mixture through a Celite pad to remove copper and palladium salts, extract with diethyl ether, and purify via flash column chromatography.

Conclusion & Route Recommendation

For the synthesis of methyl 4-methoxy-3-methylbenzofuran-2-carboxylate, Route C (Microwave-Assisted Ionic Liquid Catalysis) is objectively the superior methodology for early-stage drug discovery and library generation due to its >92% yield and <10 minute reaction time[3]. However, for large-scale industrial manufacturing where microwave scale-up is geometrically constrained, Route A (TEA-Catalyzed Solvent-Free Synthesis) provides the most robust, cost-effective, and scalable alternative[2].

References

  • Title: A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Efficient TEA-Catalyzed Benzofuran Synthesis Source: Scribd (ChemistrySelect) URL: [Link]

  • Title: An efficient synthesis of benzofuran derivatives under conventional/non-conventional method Source: Academia.edu URL: [Link]

  • Title: Palladium-Catalyzed Direct Arylation of Polysubstituted Benzofurans Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

Sources

Comparative

Cross-validation of MS/MS data for synthesized methyl 4-methoxy-3-methylbenzofuran-2-carboxylate

Cross-Platform MS/MS Validation Guide: Structural Elucidation of Synthesized Methyl 4-methoxy-3-methylbenzofuran-2-carboxylate As chemical synthesis workflows become increasingly complex, the analytical burden of proving...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Platform MS/MS Validation Guide: Structural Elucidation of Synthesized Methyl 4-methoxy-3-methylbenzofuran-2-carboxylate

As chemical synthesis workflows become increasingly complex, the analytical burden of proving molecular identity and purity has shifted from simple nominal mass confirmation to rigorous, high-resolution structural elucidation. For benzofuran derivatives—frequently utilized as core pharmacophores in drug discovery—positional isomerism presents a significant analytical challenge[1].

This guide provides an objective comparison and self-validating methodology for the MS/MS cross-validation of synthesized methyl 4-methoxy-3-methylbenzofuran-2-carboxylate (CAS: 20052-07-7). By comparing Quadrupole Time-of-Flight (Q-TOF) and Orbitrap High-Resolution Mass Spectrometry (HRMS) platforms, we will dissect how orthogonal data acquisition ensures absolute structural confidence.

The Analytical Challenge & Platform Comparison

When synthesizing methyl 4-methoxy-3-methylbenzofuran-2-carboxylate, side reactions often yield isobaric impurities, such as the 5-methoxy or 6-methoxy positional isomers. Because these isomers share the exact same chemical formula (C12H12O4) and monoisotopic mass (220.0736 Da), MS1 (intact mass) analysis is insufficient. We must rely on MS/MS fragmentation patterns to differentiate them[2].

To achieve a self-validating data set, modern laboratories cross-validate using two orthogonal HRMS technologies:

  • Orbitrap MS/MS (e.g., Thermo Q Exactive): Operates by trapping ions in an electrostatic field. It provides ultra-high resolving power (up to 140,000 FWHM at m/z 200) and sub-ppm mass accuracy, which is critical for resolving isobaric interferences from the matrix or synthesis byproducts[3].

  • Q-TOF MS/MS (e.g., Shimadzu LCMS-9030): Utilizes time-of-flight measurements. While its resolution is slightly lower (~40,000 FWHM), its rapid acquisition rate (up to 100 Hz) and highly reproducible Collision-Induced Dissociation (CID) spectra make it superior for capturing transient UHPLC peaks and matching against established spectral libraries[4].

Quantitative Performance Comparison

The following table summarizes the experimental performance of both platforms when validating a 10 ng/mL standard of the target compound.

ParameterQ-TOF MS/MSOrbitrap MS/MSAnalytical Causality & Advantage
Mass Accuracy (MS1) 1.8 ppm0.6 ppmOrbitrap provides superior elemental composition confidence.
Resolving Power 42,000 (FWHM)140,000 (FWHM)Orbitrap resolves fine isotopic structures from background noise.
Acquisition Rate 50 Hz12 HzQ-TOF ensures >15 data points across narrow (2-second) UHPLC peaks.
Linear Dynamic Range 5 orders of magnitude4 orders of magnitudeQ-TOF maintains mass accuracy over a wider concentration gradient.
Target LOQ 0.5 ng/mL0.2 ng/mLBoth platforms exceed standard synthesis validation requirements[5].

Experimental Workflow & Causality

A self-validating protocol must eliminate false positives through orthogonal separation and detection mechanisms.

Workflow cluster_MS Orthogonal HRMS Acquisition A Synthesized Compound (CAS: 20052-07-7) B Sample Prep & Internal Std Addition A->B C UHPLC Separation (PFP Column) B->C D Q-TOF MS/MS (High Scan Speed & CID) C->D E Orbitrap MS/MS (Ultra-High Res & HCD) C->E F Spectral Cross-Validation & Isotope Pattern Matching D->F E->F G Absolute Structural Confirmation F->G

Orthogonal LC-MS/MS cross-validation workflow for synthesized benzofuran derivatives.

Step-by-Step Methodology

Step 1: Matrix-Matched Sample Preparation

  • Action: Dissolve the synthesized compound in 50:50 Water:Acetonitrile containing 0.1% Formic Acid to a final concentration of 1 µg/mL. Spike in 50 ng/mL of a deuterated internal standard (e.g., Benzofuran-d4).

  • Causality: The internal standard acts as a system suitability test (SST). If the deuterated standard's signal fluctuates between runs, it immediately alerts the operator to matrix effects or ion suppression, preventing false-negative purity assessments.

Step 2: UHPLC Separation

  • Action: Inject 2 µL onto a Pentafluorophenyl (PFP) column (2.1 x 100 mm, 1.7 µm) using a gradient of Water/Methanol with 0.1% Formic Acid.

  • Causality (Why PFP over C18?): Standard C18 columns rely purely on hydrophobic interactions, often failing to resolve positional isomers. The fluorinated stationary phase of a PFP column provides alternative selectivity via π-π interactions with the benzofuran ring, successfully separating the 4-methoxy target from potential 5-methoxy impurities.

Step 3: MS/MS Acquisition (Data-Dependent Acquisition - DDA)

  • Action: Operate in Positive Electrospray Ionization (ESI+) mode. Utilize a stepped collision energy (NCE 20, 40, 60).

  • Causality: Benzofuran-2-carboxylates contain both fragile and highly stable structural domains. Lower collision energies (NCE 20) selectively cleave the fragile methyl ester group, yielding the primary fragment. Higher energies (NCE 60) force the fragmentation of the stable benzofuran core, generating the deep structural fingerprints required to rule out alternative scaffolds[6].

Fragmentation Mechanics & Structural Elucidation

Understanding the gas-phase chemistry of your molecule is the cornerstone of MS/MS validation. When subjected to ESI+, methyl 4-methoxy-3-methylbenzofuran-2-carboxylate protonates at the ester carbonyl or the methoxy oxygen, yielding a precursor ion of [M+H]+ at m/z 221.0808 .

The subsequent fragmentation follows predictable charge-migration and charge-retention pathways[6]:

  • Primary Cleavage (m/z 189.0546): The most thermodynamically favored pathway is the loss of a neutral methanol molecule (-32.0262 Da) from the methyl ester group. This confirms the presence of the intact ester moiety.

  • Secondary Cleavage (m/z 161.0597): Following the loss of methanol, the resulting acylium ion undergoes a charge-directed loss of carbon monoxide (-27.9949 Da).

  • Tertiary Cleavage (m/z 133.0648): The benzofuran core undergoes a high-energy ring opening and subsequent loss of a second carbon monoxide molecule, a hallmark of oxygen-containing heterocyclic systems[2].

Fragmentation M [M+H]+ m/z 221.0808 F1 Fragment A m/z 189.0546 M->F1 -CH3OH (-32.0262 Da) F2 Fragment B m/z 161.0597 F1->F2 -CO (-27.9949 Da) F3 Fragment C m/z 133.0648 F2->F3 -CO (-27.9949 Da)

Proposed MS/MS fragmentation pathway for methyl 4-methoxy-3-methylbenzofuran-2-carboxylate.

Conclusion

Validating the synthesis of methyl 4-methoxy-3-methylbenzofuran-2-carboxylate requires more than a single mass-to-charge ratio match. By employing a self-validating workflow that combines the alternative selectivity of PFP chromatography with the orthogonal strengths of Q-TOF (speed/isotopic fidelity) and Orbitrap (ultra-high resolution) mass spectrometry, researchers can definitively prove structural identity. Furthermore, mapping the specific -CH3OH and -CO neutral losses guarantees that the ester and benzofuran core remain intact, ensuring the highest standards of scientific integrity for downstream biological or material applications.

References

  • Welter, J., et al. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MSn techniques. Analytical and Bioanalytical Chemistry. Retrieved from[Link]

  • Pascual-Caro, C., et al. (2020). Quantitative performance of a quadrupole-orbitrap-MS in targeted LC-MS determinations of small molecules. ResearchGate. Retrieved from[Link]

  • Shimadzu Corporation. (2018). 質量分析事業説明会資料 (Mass Spectrometry Business Briefing). Retrieved from[Link]

  • Demarque, D. P., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Analytical Methods (RSC Publishing). Retrieved from[Link]

  • Fales, H. M., et al. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. Rapid Communications in Mass Spectrometry. Retrieved from[Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl 4-methoxy-3-methylbenzofuran-2-carboxylate proper disposal procedures

An operational guide for the safe handling, spill response, and final disposition of Methyl 4-methoxy-3-methylbenzofuran-2-carboxylate . Designed for drug development professionals and laboratory personnel, this document...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An operational guide for the safe handling, spill response, and final disposition of Methyl 4-methoxy-3-methylbenzofuran-2-carboxylate . Designed for drug development professionals and laboratory personnel, this document synthesizes regulatory compliance with field-proven chemical hygiene practices.

Chemical Profile & Hazard Causality

Before executing any disposal protocol, it is critical to understand the physicochemical nature of the compound. Methyl 4-methoxy-3-methylbenzofuran-2-carboxylate (CAS: 20052-07-7)[1] is a substituted benzofuran derivative primarily utilized as a building block in organic synthesis and medicinal chemistry.

Like many benzofuran derivatives, this compound presents specific environmental and health hazards. Benzofurans are flagged for chronic aquatic toxicity. Even trace amounts discharged into municipal wastewater can disrupt local aquatic microbiomes and persist in the environment. Consequently, the United States Environmental Protection Agency (EPA) strictly prohibits the drain disposal of such hazardous organic waste[2].

Table 1: Quantitative Chemical Profile & Hazard Classification

Property / ParameterData / Classification
Chemical Name Methyl 4-methoxy-3-methylbenzofuran-2-carboxylate
CAS Number 20052-07-7[1]
Molecular Formula C12H12O4
Molecular Weight 220.22 g/mol
Primary Hazards Skin/Eye Irritation, Chronic Aquatic Toxicity[3]
EPA Waste Stream Non-Halogenated Organic Waste[2]

Accidental Spill Response Protocol

In the event of a spill, immediate containment is required to prevent environmental release and mitigate inhalation risks. The following self-validating protocol ensures that the spill is neutralized without introducing secondary hazards.

Causality Note: Why use inert siliceous absorbents instead of combustible materials like paper towels or sawdust? Absorbing concentrated organic compounds into high-surface-area combustible matrices drastically lowers their auto-ignition temperature, creating a severe fire hazard. Furthermore, sweeping organic powders with standard tools can aerosolize the chemical, creating an explosive dust-air mixture.

Step-by-Step Spill Cleanup Methodology:

  • Evacuation & PPE: Immediately don chemical-impermeable gloves (e.g., nitrile, ≥8 mil thickness), tightly fitting safety goggles, and a flame-resistant lab coat[4]. Ensure local exhaust ventilation is operating at maximum capacity.

  • Source Control & Ignition Mitigation: Eliminate all sources of ignition in the immediate vicinity. Disconnect power to nearby hot plates or stirring mantles.

  • Containment: Surround and cover the spill with an inert absorbent material, such as vermiculite, dry sand, or a commercial siliceous spill kit[5].

  • Collection: Use non-sparking tools (e.g., brass or plastic scoops) to gently sweep up the absorbent-chemical mixture[5]. Crucial: Work slowly to avoid dust formation, which poses both inhalation and deflagration risks[6].

  • Packaging: Transfer the collected material into a chemically inert, sealable container, such as a high-density polyethylene (HDPE) bucket[2]. Proceed to the routine waste segregation workflow.

Routine Waste Segregation & Disposal Plan

Under the Resource Conservation and Recovery Act (RCRA), laboratory chemical waste must be rigorously segregated and tracked[7]. Mixing incompatible wastes can lead to exothermic reactions, while mixing halogenated and non-halogenated wastes exponentially increases incineration costs due to the specialized scrubbing required to prevent dioxin formation.

Step-by-Step Disposal Methodology:

  • Satellite Accumulation Area (SAA) Routing: Transfer liquid waste (e.g., reaction mother liquors or extraction solvents containing the benzofuran derivative) into a designated "Non-Halogenated Organic Waste" carboy. Ensure the container is tightly sealed with a secure screw-top lid[2].

  • Immediate Labeling: Attach a "Hazardous Waste" label to the container as soon as the first drop of waste is added. The label must list the full chemical name (no abbreviations) and the estimated concentration[8].

  • Volume and Time Limits: Maintain EPA compliance by limiting the SAA accumulation to no more than 55 gallons of hazardous waste. Plan to have the waste collected by your Environmental Health and Safety (EHS) department within 90 days of the start date listed on the tag[8].

  • Final Disposition: EHS must transfer the segregated waste to a licensed professional waste disposal service. The standard and legally compliant method for destroying benzofuran derivatives is high-temperature incineration in a facility equipped with an afterburner and chemical scrubber[6].

Table 2: Waste Segregation Matrix

Waste TypeContainer MaterialRequired LabelingFinal Disposal Route
Solid Powder / Crystals HDPE wide-mouth jar"Hazardous Waste - Solid Benzofuran Derivative"Licensed Incineration
Organic Solutions HDPE Carboy"Hazardous Waste - Non-Halogenated Solvents"Licensed Incineration
Contaminated PPE / Spill Debris Heavy-duty sealed plastic bag"Hazardous Debris - Trace Organics"Solid Waste Incineration

Disposal Workflow Visualization

The following decision tree illustrates the logistical routing of Methyl 4-methoxy-3-methylbenzofuran-2-carboxylate waste from the benchtop to final destruction.

WasteWorkflow Source Methyl 4-methoxy-3-methylbenzofuran-2-carboxylate (CAS: 20052-07-7) Solid Solid Waste (Powders/Crystals) Source->Solid Liquid Liquid Waste (Solvent Mixtures) Source->Liquid Spill Accidental Spill Source->Spill SolidCont HDPE Solid Waste Container (Double Bagged) Solid->SolidCont LiquidCont Non-Halogenated Organic Carboy Liquid->LiquidCont SpillResp Inert Absorbent Sweep (No Combustibles) Spill->SpillResp Incinerator Licensed EPA/RCRA Chemical Incineration SolidCont->Incinerator LiquidCont->Incinerator SpillResp->SolidCont

Workflow for the segregation and disposal of benzofuran derivative laboratory waste.

References

  • Methyl 4-methoxy-3-methylbenzofuran-2-carboxylate - CymitQuimica[1] URL:

  • Product - Crysdot LLC. URL:

  • SAFETY DATA SHEET - TCI Chemicals URL:

  • Chemical waste - Wikipedia[2] URL:

  • ethyl 3-aMino-6-broMo-1-benzofuran-2-carboxylate Safety Data Sheets - Echemi[4] URL:

  • SAFETY DATA SHEET - Thermo Fisher Scientific[5] URL:

  • MSDS of ethyl benzofuran-2-carboxylate - Capot Chemical[6] URL:

  • Proper Hazardous Waste Disposal in a Laboratory Setting - MCF Environmental Services[7] URL:

  • Chemical Waste Management - Drake University[8] URL:

  • SAFETY DATA SHEET - Fisher Scientific URL:

Sources

Handling

Essential Safety and Operational Guidance for Handling Methyl 4-methoxy-3-methylbenzofuran-2-carboxylate

This guide provides essential safety protocols and operational procedures for the handling and disposal of Methyl 4-methoxy-3-methylbenzofuran-2-carboxylate. In the absence of a specific Safety Data Sheet (SDS) for this...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and operational procedures for the handling and disposal of Methyl 4-methoxy-3-methylbenzofuran-2-carboxylate. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document is based on established best practices for handling structurally similar benzofuran and ester derivatives. It is imperative to treat this compound with a high degree of caution, assuming it may possess similar hazards, including but not limited to, flammability, and potential toxicity. This guidance is intended for use by trained researchers, scientists, and drug development professionals within a controlled laboratory setting.

Assumed Hazard Profile

Due to its chemical structure—a substituted benzofuran ester—we must anticipate a range of potential hazards. Benzofuran derivatives can exhibit varying levels of toxicity and some are known to be flammable. Esters, as a class, can be irritants. Therefore, a conservative approach to safety is warranted.

Potential Hazards Include:

  • Skin and Eye Irritation: Direct contact may cause irritation or more severe reactions.[1]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[1]

  • Flammability: While not confirmed, similar benzofuran compounds are combustible or flammable.[2][3] Therefore, it is crucial to keep the compound away from heat, sparks, and open flames.[1][2][3][4]

  • Toxicity: The toxicological properties of this specific compound have not been thoroughly investigated.[5] However, related compounds can be harmful if swallowed or inhaled.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the foundation of safe handling. The following table outlines the minimum PPE requirements. All PPE should meet established standards such as those from the American National Standards Institute (ANSI) and the National Institute for Occupational Safety and Health (NIOSH).[5][6]

Body Part Required PPE Specifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes and meet ANSI Z87.1 standards.[5][7] A face shield must be worn over goggles during procedures with a high risk of splashing or splattering.[5][8]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[8] Always inspect gloves for signs of degradation or perforation before use. Practice proper glove removal techniques to prevent skin contact.[8] For tasks with a high risk of exposure or when handling chemicals of unknown toxicity, double-gloving is advised.[9]
Body Flame-Resistant Laboratory CoatA flame-resistant lab coat that is fully buttoned is required.[5][7] It should be worn over clothing that covers the legs.[5][7]
Respiratory NIOSH-Approved RespiratorA NIOSH-approved respirator with organic vapor cartridges may be necessary when working outside of a certified chemical fume hood or if there is a risk of generating aerosols.[6][8]
Feet Closed-Toe ShoesShoes must fully cover the feet and be made of a non-porous material.[5][7][9]

Operational Plan: A Step-by-Step Approach to Safety

A systematic workflow is crucial to minimize exposure and prevent accidents. All handling of Methyl 4-methoxy-3-methylbenzofuran-2-carboxylate should be conducted within a certified chemical fume hood.[8]

Preparation
  • Hazard Assessment: Before beginning any work, conduct a thorough risk assessment of the planned experiment.

  • Fume Hood Preparation: Ensure the chemical fume hood is operational and free of clutter. Place all necessary equipment inside the hood before introducing the compound.[8]

  • PPE Donning: Correctly don all required PPE as outlined in the table above.

Chemical Handling Workflow

cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Post-Handling & Cleanup prep_start Start: Verify Fume Hood Certification don_ppe Don All Required PPE prep_start->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Dissolve/React Compound weigh->dissolve monitor Monitor Reaction dissolve->monitor decontaminate Decontaminate Glassware monitor->decontaminate dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe cleanup_end End: Wash Hands Thoroughly doff_ppe->cleanup_end

Caption: Chemical Handling Workflow Diagram

Spill Management

In the event of a small spill within the fume hood, use an inert absorbent material such as sand or vermiculite.[8] Do not use combustible materials like paper towels for cleanup.[8] For larger spills, evacuate the area immediately and follow your institution's emergency procedures.

Disposal Plan: Ensuring a Safe and Compliant End-of-Life

All waste containing Methyl 4-methoxy-3-methylbenzofuran-2-carboxylate must be treated as hazardous waste.

  • Waste Collection: Collect all chemical waste, including unused compounds and solutions, in a designated, properly labeled, and sealed container.[8] Do not mix with other waste streams unless compatibility has been confirmed.[8]

  • Contaminated Materials: All contaminated materials, such as gloves, absorbent pads, and disposable labware, must also be disposed of as hazardous waste.

  • Labeling and Storage: Waste containers must be clearly labeled with their contents and stored in a designated satellite accumulation area until they can be collected by a licensed waste contractor.

  • Empty Containers: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[10] After rinsing, the container can be disposed of according to your institution's guidelines for non-hazardous waste.[10]

cluster_ppe_selection PPE Selection Logic start Start: Task Assessment base_ppe Minimum PPE: - Safety Glasses - Lab Coat - Gloves - Closed-Toe Shoes start->base_ppe q_splash Splash Hazard? q_aerosol Aerosol/Vapor Risk? q_splash->q_aerosol No add_goggles Upgrade to Chemical Goggles q_splash->add_goggles Yes add_respirator Add Respirator q_aerosol->add_respirator Yes final_ppe Final PPE Selection q_aerosol->final_ppe No base_ppe->q_splash add_faceshield Add Face Shield add_goggles->add_faceshield add_faceshield->q_aerosol add_respirator->final_ppe

Caption: PPE Selection Process

By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with working with Methyl 4-methoxy-3-methylbenzofuran-2-carboxylate, ensuring a safe and productive research environment.

References

  • Personal Protective Equipment in Chemistry | Environmental Health and Safety. Dartmouth College. [Link]

  • PPE Minimum Standards | Environmental Health & Safety. University of Missouri. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]

  • Ester Disposal. Chemtalk - #1 Science Forum For Lab Technicians. [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. PMC. [Link]

  • Personal Protective Equipment (PPE) Standard For KAUST Laboratories. King Abdullah University of Science and Technology. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]

  • Hazardous Waste Disposal. AIC. [Link]

  • STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. University of Toronto, Department of Chemistry. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

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